Hydroxyisoleucine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S)-2-amino-4-hydroxy-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCCDBFHNMXNME-YUPRTTJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203947 | |
| Record name | Hydroxyisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55399-93-4 | |
| Record name | (2S,3R,4S)-4-Hydroxyisoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55399-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyisoleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055399934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYISOLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SWT01T54O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Origin, Biosynthesis, and Structural Elucidation of Hydroxyisoleucine
Botanical Sources and Ethnobotanical Context
The most well-known and significant botanical source of 4-hydroxyisoleucine (B15566) is the plant Trigonella foenum-graecum, commonly known as fenugreek. Fenugreek is an annual herbaceous plant belonging to the Fabaceae family, with historical origins in India and Northern Africa. openaccessjournals.comiajps.com Fenugreek seeds are particularly rich in 4-hydroxyisoleucine, with concentrations reported to range from 0.015% to 0.4%. mdpi.com
Ethnobotanically, fenugreek has a long history of use in traditional medicine across various cultures. It has been traditionally employed for a range of ailments, including digestive issues, wounds, abscesses, arthritis, and bronchitis. openaccessjournals.com Notably, fenugreek seeds have been used in traditional medicine for the treatment of diabetes mellitus. researchgate.netplantextractpowder.com Research has indicated that 4-hydroxyisoleucine is one of the key bioactive compounds responsible for the observed effects of fenugreek on glucose and lipid metabolism. iajps.comresearchgate.net While Trigonella foenum-graecum is the primary source, 4-hydroxyisoleucine has also been reported in the fruit bodies of Lactarius camphoratus and in Peganum harmala. researchgate.netresearchgate.net
Biosynthetic Pathways and Precursor Amino Acid Relationships
The biosynthesis of 4-hydroxyisoleucine in plants, particularly in fenugreek, primarily occurs through the hydroxylation of the branched-chain amino acid isoleucine. mdpi.comresearchgate.netgoogle.com This enzymatic conversion involves the addition of a hydroxyl group to the C-4 position of isoleucine. Evidence suggests that isoleucine serves as the direct precursor for 4-hydroxyisoleucine accumulation. researchgate.netresearchgate.net
Studies involving fenugreek sprouts have confirmed the enzymatic synthesis of 4-hydroxyisoleucine from isoleucine. google.com Research has identified L-isoleucine dioxygenase (IDO) as a key enzyme responsible for this stereoselective conversion in organisms like Bacillus thuringiensis. researchgate.netresearchgate.netnih.govresearchgate.net This enzyme catalyzes the hydroxylation of L-isoleucine to form (2S, 3R, 4S)-4-hydroxyisoleucine, consuming O₂ and oxidizing α-ketoglutarate to succinate (B1194679) in the process. researchgate.netnih.gov This coupling of L-isoleucine hydroxylation with the oxidation of α-ketoglutarate is a characteristic of α-ketoglutarate-dependent hydroxylases. nih.gov
Structural Isomerism and Stereochemical Influence on Biological Activity
4-Hydroxyisoleucine exists in multiple stereoisomeric forms due to the presence of three chiral centers at the C-2, C-3, and C-4 positions. nih.govopenaccessjournals.comjmp.ir The most abundant isomer found in fenugreek seeds has been determined to have the (2S, 3R, 4S) configuration, representing approximately 90% of the total 4-hydroxyisoleucine content. openaccessjournals.comopenaccessjournals.comjmp.ir A minor isomer with the (2R, 3R, 4S) configuration is also present. openaccessjournals.comopenaccessjournals.comjmp.ir
The stereochemistry of 4-hydroxyisoleucine significantly influences its biological activity. Research indicates that the insulinotropic properties, particularly the ability to stimulate glucose-induced insulin (B600854) secretion, are primarily associated with the major isomer, (2S, 3R, 4S)-4-hydroxyisoleucine. openaccessjournals.comjmp.irnih.gov Studies comparing the activity of synthetic and natural analogues have shown that the insulinotropic effects in the micromolar range are observed only with the linear major isoform, and require the carbon alpha in the S-configuration, full methylation, and carbon gamma-hydroxylation for optimal activity. nih.gov While the minor isomer (2R, 3R, 4S) has also been reported to possess hypoglycemic and insulinotropic properties in vitro and in vivo, the major isomer is considered more potent in stimulating glucose-induced insulin secretion at micromolar concentrations. openaccessjournals.comopenaccessjournals.com
Table 1: Major Stereoisomers of 4-Hydroxyisoleucine in Fenugreek Seeds
| Isomer Configuration | Relative Abundance in Fenugreek Seeds |
| (2S, 3R, 4S) | ~90% |
| (2R, 3R, 4S) | Minor Component |
Advanced Synthetic Methodologies for Research Scale Production
While extraction from natural sources like fenugreek seeds is a traditional method for obtaining 4-hydroxyisoleucine, the yield from such methods can be relatively low. researchgate.net To meet the demand for research and potential applications, advanced synthetic methodologies have been developed.
Fermentation-based synthesis and microbial enzyme transformation represent promising approaches for producing 4-hydroxyisoleucine on a larger scale with controlled stereochemistry. researchgate.netscbt.comresearchgate.netfrontiersin.org The isolation of the L-isoleucine dioxygenase gene from Bacillus thuringiensis has enabled the synthesis of 4-hydroxyisoleucine through fermentation methods, yielding a significantly higher quantity compared to conventional extraction methods. researchgate.netresearchgate.net For instance, fermentation methods have achieved yields of 82%, while conventional methods range from 0.6% to 39%. researchgate.net
Microbial enzyme transformation utilizes specific enzymes, such as L-isoleucine dioxygenase, to catalyze the conversion of precursors like L-isoleucine into 4-hydroxyisoleucine. researchgate.netnih.govoup.com This enzymatic approach allows for stereoselective synthesis, primarily yielding the biologically active (2S, 3R, 4S) isomer. nih.govresearchgate.netfrontiersin.org Research has explored the use of recombinant Corynebacterium glutamicum strains expressing the ido gene from Bacillus thuringiensis for the production of 4-hydroxyisoleucine from self-produced isoleucine. nih.govnih.govacs.org Strategies involving dynamic control of biosynthesis and optimization of precursor supply have been investigated to improve the efficiency and yield of 4-hydroxyisoleucine production through fermentation. nih.govnih.govacs.org Chemoenzymatic synthesis routes have also been reported, combining chemical steps with enzymatic resolutions to achieve enantiomerically pure 4-hydroxyisoleucine. researchgate.netoup.com
Table 2: Comparison of 4-Hydroxyisoleucine Production Methods
| Method | Typical Yield Range (reported) | Notes |
| Conventional Extraction (Fenugreek) | 0.015% - 0.4% mdpi.com; 0.6% - 39% researchgate.net | Yield can be low. researchgate.net |
| Fermentation-based Synthesis | Up to 82% researchgate.net | Utilizes microbial enzymes for higher yield and control. researchgate.netresearchgate.net |
| Microbial Enzyme Transformation | - | Stereoselective synthesis is possible. nih.govfrontiersin.org |
| Chemoenzymatic Synthesis | Up to 39% overall yield oup.com | Combines chemical and enzymatic steps. researchgate.netoup.com |
Comprehensive Analysis of Biological Activities and Pharmacological Effects of Hydroxyisoleucine
Glucose Homeostasis Modulation
Hydroxyisoleucine (4-HIL) demonstrates notable effects on glucose homeostasis, influencing insulin (B600854) secretion, insulin sensitivity, glucose uptake, and hepatic glucose production. mdpi.comresearchgate.netfrontiersin.orgresearchgate.netnih.gov
Pancreatic Beta-Cell Insulin Secretion Enhancement (Glucose-Dependent Insulinotropic Effects)
A key property of 4-hydroxyisoleucine (B15566) is its ability to stimulate insulin secretion from pancreatic beta-cells in a glucose-dependent manner. mdpi.comkvnaturals.comresearchgate.netresearchgate.netcapes.gov.brnih.gov This effect is particularly interesting because it suggests that 4-HIL enhances insulin release primarily when blood glucose levels are elevated, potentially reducing the risk of hypoglycemia. mdpi.comkvnaturals.com Studies have shown this insulinotropic activity in isolated rat pancreatic islets and in vivo in rats and dogs. mdpi.comresearchgate.netcapes.gov.brnih.gov The insulin-stimulating properties of 4-hydroxyisoleucine differ from those of sulfonylureas, acting on pancreatic cells to stimulate insulin secretion specifically during hyperglycemia. kvnaturals.com Research indicates that this effect is, at least in part, a direct stimulation of pancreatic B cells. capes.gov.brnih.gov
Insulin Sensitivity Improvement and Insulin Resistance Amelioration
Beyond its effects on insulin secretion, 4-hydroxyisoleucine has been shown to improve insulin sensitivity and ameliorate insulin resistance. mdpi.comresearchgate.netresearchgate.netfrontiersin.orgresearchgate.netnih.gov Insulin resistance is a key factor in the development of type 2 diabetes, and 4-HIL's ability to address this is significant. frontiersin.orgphysiology.org Studies using hyperinsulinemic clamp methods in rat models of insulin resistance (such as Zucker fa/fa rats and sucrose-lipid-fed rats) have demonstrated that 4-HIL can improve insulin sensitivity. mdpi.comphysiology.orgphysiology.org This improvement has been linked to the activation of early steps of insulin signaling in peripheral tissues and the liver, including the activation of insulin receptor substrate-1 (IRS-1) and phosphatidylinositide 3-kinase (PI3K) in insulin-sensitive tissues. mdpi.comphysiology.orgphysiology.org Chronic treatment with 4-HIL has been shown to reduce insulinemia in type 2 diabetic rats and slow the progression of hyperinsulinemia in insulin-resistant obese Zucker fa/fa rats. physiology.orgphysiology.org Furthermore, 4-HIL may improve insulin resistance by promoting mitochondrial biogenesis and acting through AMPK and Akt dependent pathways. nih.gov It can also improve insulin resistance in hepatocytes and adipocytes, potentially by reducing inflammation and regulating macrophage states. frontiersin.org
Cellular Glucose Uptake and Utilization Regulation
This compound influences the uptake and utilization of glucose by cells. researchgate.netkvnaturals.comfrontiersin.orgnih.govnih.gov In models of insulin resistance, 4-HIL treatment has been shown to increase peripheral glucose uptake. mdpi.comphysiology.orgphysiology.org Studies on insulin-resistant 3T3-L1 adipocytes have demonstrated that 4-OH-Ile increases glucose uptake in a dose-dependent manner. nih.govdovepress.com This effect may involve the upregulation of insulin signaling proteins at a proximal level and related downstream gene expression. ukzn.ac.za Research also suggests that 4-hydroxyisoleucine's activity in increasing glucose uptake is strongly dependent on GLUT1 activity and glucose concentration, supporting the idea that it utilizes the basal glucose consumption and uptake of cells. londonmet.ac.uk In HepG2 cells, 4-HIL has been shown to increase glucose uptake in insulin-resistant conditions by regulating the expression of insulin signal transduction proteins like IRS-1 and GLUT4. nih.gov
Lipid Metabolism Regulation
In addition to its effects on glucose, this compound also impacts lipid metabolism, particularly in reducing elevated levels of plasma triglycerides and total cholesterol. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govcapes.gov.brphysiology.orglondonmet.ac.uknih.gov
Plasma Triglyceride and Total Cholesterol Reduction
Multiple studies have reported that 4-hydroxyisoleucine can decrease elevated plasma triglyceride and total cholesterol levels. mdpi.comresearchgate.netkvnaturals.comresearchgate.netresearchgate.netnih.govsathyabama.ac.inresearchgate.net This effect has been observed in various animal models, including dyslipidemic hamsters and diabetic mice. mdpi.comresearchgate.netkvnaturals.comresearchgate.net The reduction in plasma lipids contributes to the beneficial effects of 4-HIL in the context of metabolic disorders. mdpi.comresearchgate.netnih.gov Some research suggests that this lipid-lowering effect might be related to the regulation of genes involved in lipid metabolism. celljournal.orgresearchgate.net For instance, studies on a human colorectal cancer cell line showed that 4-OH-Ile could down-regulate the expression of genes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), while up-regulating PPARγ and LDL receptor (LDLR) expression, similar to the effects of orlistat. celljournal.orgresearchgate.net
Here is a summary of some research findings on the effects of 4-Hydroxyisoleucine:
| Study Model | Effect on Insulin Secretion (Glucose-Dependent) | Effect on Insulin Sensitivity/Resistance | Effect on Glucose Uptake | Effect on Hepatic Glucose Production | Effect on Plasma Triglycerides | Effect on Plasma Total Cholesterol |
| Isolated Rat Pancreatic Islets | Enhanced mdpi.comresearchgate.netcapes.gov.brnih.gov | - | - | - | - | - |
| Normal Rats | Stimulated mdpi.com | Improved glucose tolerance mdpi.comcapes.gov.br | - | - | - | - |
| Normal Dogs | Stimulated mdpi.com | Improved glucose tolerance capes.gov.br | - | - | - | - |
| Type 2 Diabetes Rat Model | Restored response capes.gov.brnih.gov | Improved mdpi.comnih.govphysiology.orgphysiology.org | Increased peripheral mdpi.comphysiology.orgphysiology.org | Decreased mdpi.comphysiology.orgphysiology.org | Decreased mdpi.comresearchgate.netnih.gov | Decreased mdpi.comresearchgate.netnih.gov |
| Sucrose-Lipid-Fed Rats | - | Improved mdpi.comphysiology.orgphysiology.org | Increased peripheral mdpi.comphysiology.orgphysiology.org | - | - | - |
| Zucker fa/fa Rats | - | Improved mdpi.comphysiology.orgphysiology.org | Increased peripheral mdpi.comphysiology.orgphysiology.org | Decreased mdpi.comphysiology.orgphysiology.org | - | - |
| Dyslipidemic Hamsters | - | - | - | - | Decreased mdpi.comresearchgate.netkvnaturals.com | Decreased mdpi.comresearchgate.netkvnaturals.com |
| Diet-Induced Obese Mice | - | Reduced insulin resistance researchgate.net | - | - | Decreased researchgate.net | Decreased researchgate.net |
| C57BL/KsJ-db/db Mice | - | Improved researchgate.net | - | - | Decreased researchgate.net | Decreased researchgate.net |
| L6 Myotubes | - | Improved nih.gov | Increased nih.gov | - | - | - |
| 3T3-L1 Adipocytes | - | Improved nih.govdovepress.com | Increased nih.govdovepress.com | - | - | - |
| HepG2 Cells | - | Improved nih.govnih.gov | Increased nih.gov | Modulated nih.gov | - | - |
Free Fatty Acid Modulation
Research indicates that this compound can influence free fatty acid (FFA) levels. Studies in dyslipidemic hamsters treated with 4-hydroxyisoleucine demonstrated a decrease in plasma FFA levels. mdpi.comresearchgate.netbenthamopen.com This reduction in FFAs is considered a beneficial effect, as elevated FFA levels are associated with insulin resistance and lipotoxicity in nonadipose tissues. mdpi.comresearchgate.net In vitro studies using skeletal muscle cells have also shown that 4-hydroxyisoleucine can ameliorate fatty acid-induced insulin resistance. nih.govjci.org Specifically, it inhibited the reduction in insulin-stimulated glucose uptake and GLUT4 translocation caused by palmitate, a saturated fatty acid. nih.gov
High-Density Lipoprotein Cholesterol (HDL-C) Elevation
This compound has been observed to impact high-density lipoprotein cholesterol (HDL-C) levels. In dyslipidemic hamsters, treatment with 4-hydroxyisoleucine led to an increase in the HDL-C:total cholesterol (TC) ratio by 39%. mdpi.comresearchgate.netbenthamopen.com Additionally, studies in streptozotocin-diabetic rats showed an increase in serum HDL-C levels after treatment with 4-hydroxyisoleucine. mdpi.comnih.gov In leptin receptor-deficient db/db mice, improvements in blood lipids, including HDL-C, were reported following 4-hydroxyisoleucine treatment. mdpi.comnih.govresearchgate.net HDL-C is often referred to as "good cholesterol" due to its role in reverse cholesterol transport and its anti-inflammatory and anti-atherogenic properties. rupahealth.comotago.ac.nz
Body Weight Regulation and Anti-Obesity Effects
Several studies suggest that this compound may play a role in body weight regulation and exhibit anti-obesity effects. In diet-induced obese mice, 4-hydroxyisoleucine administration reduced body weight gain. researchgate.netfrontiersin.org This decrease in body weight was linked to a notable reduction in elevated plasma insulin and glucose levels in this animal model. researchgate.net Further research in high-fat diet-fed mice indicated that 4-hydroxyisoleucine intervention reduced weight gain and liver steatosis. frontiersin.orgnih.govnih.gov These findings suggest a potential for 4-hydroxyisoleucine as a compound for addressing obesity and related metabolic disorders. researchgate.netnih.govmdpi.com
Anti-inflammatory Actions
This compound has demonstrated anti-inflammatory properties in various research models. researchgate.netresearchgate.netopenaccessjournals.com Obesity is often associated with chronic low-grade inflammation, which contributes to insulin resistance and other metabolic complications. researchgate.netnih.govdovepress.com
Modulation of Systemic Inflammation Markers
Studies have investigated the impact of 4-hydroxyisoleucine on systemic inflammation markers. Research in high-fat diet-fed mice showed that 4-hydroxyisoleucine intervention reduced inflammation in the liver and adipose tissue. frontiersin.orgnih.govnih.gov It has been reported that 4-hydroxyisoleucine can suppress the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.govnih.gov Conversely, it has been shown to increase the level of the anti-inflammatory cytokine IL-10 in a co-culture system of macrophages and adipocytes. nih.gov Elevated levels of inflammatory markers like C-reactive protein (CRP), TNF-α, and IL-6 are commonly observed in conditions like type 2 diabetes and obesity. dovepress.come-dmj.orgscielo.br
Impact on Macrophage Phenotypes and Activity (e.g., M1 macrophages)
This compound has been shown to influence macrophage phenotypes and activity, which are critical players in obesity-related chronic inflammation. frontiersin.orgnih.govnih.gov Macrophage accumulation and polarization, particularly the shift towards a pro-inflammatory M1 phenotype, are key features of inflammation in adipose tissue and liver in obese states. frontiersin.orgnih.gov Studies have shown that 4-hydroxyisoleucine treatment reduced the accumulation of M1-like CD11c+ macrophages in the liver and adipose tissue of mice. frontiersin.orgnih.govnih.gov It also decreased the proportion of CD11c+ macrophages among bone marrow-derived macrophages induced in vitro. frontiersin.org This modulation of macrophage phenotypes, specifically the reduction of pro-inflammatory M1 macrophages, contributes to the anti-inflammatory effects of 4-hydroxyisoleucine. frontiersin.orgnih.govnih.govcolab.ws
Antioxidant Properties and Oxidative Stress Mitigation
This compound possesses antioxidant properties and has been shown to mitigate oxidative stress. frontiersin.orglondonmet.ac.uknih.govfrontiersin.orgopenaccessjournals.comcdnsciencepub.com Oxidative stress is implicated in the development and progression of various metabolic disorders and inflammatory conditions. frontiersin.orgexplorationpub.com In vitro studies using skeletal muscle cells demonstrated that 4-hydroxyisoleucine strongly inhibited the production of reactive oxygen species (ROS) induced by palmitate. nih.gov This inhibition of ROS production is linked to the reduction of associated inflammation. nih.gov Furthermore, research has indicated that 4-hydroxyisoleucine can restore the altered function of cellular antioxidant enzymes in tissues such as the brain, muscle, and heart in experimental models. nih.gov Studies have also shown that 4-hydroxyisoleucine can improve levels of oxidative stress markers in the brain. nih.govmdpi.com
Hepatoprotective Effects and Liver Function Improvement
Studies have investigated the potential of 4-hydroxyisoleucine to exert hepatoprotective effects and improve liver function, particularly in models of insulin resistance and diabetes. Research in fructose-fed rats, a model of insulin resistance, demonstrated that treatment with 4-hydroxyisoleucine at a dose of 50 mg/kg per day for 8 weeks led to a restoration of elevated levels of glucose and the liver damage marker aspartate transaminase (AST) to near control values. nih.govresearchgate.net Alanine transaminase (ALT), another liver damage marker, which was slightly elevated in these rats, also returned to near control levels after treatment. nih.govresearchgate.net These effects were statistically significant for all measured markers. researchgate.net
In streptozotocin-induced type 2 diabetic rats, while 4-hydroxyisoleucine treatment did not significantly affect glucose or liver damage markers, it did result in an improvement in HDL-cholesterol levels, showing a 31% increase. researchgate.net These findings suggest that 4-hydroxyisoleucine may serve as a protective agent for the liver, in addition to its hypoglycemic properties, in the context of insulin resistance. researchgate.net
Furthermore, research indicates that 4-hydroxyisoleucine can reduce plasma triglyceride levels and improve liver function. researchgate.net Fenugreek seed extract, which contains 4-hydroxyisoleucine, has also shown hepatoprotective and hypolipidemic effects. openbiologyjournal.com
Neurological System Modulation
4-Hydroxyisoleucine has demonstrated potential in modulating the neurological system, particularly in experimental models of neurotoxicity and neurobehavioral impairments. researchgate.netpmarketresearch.comfrontiersin.orgnih.govnih.govnih.gov
Neuroprotective Potentials in Experimental Neurotoxicity Models (e.g., Methylmercury-induced)
Methylmercury (B97897) (MeHg+) is a known neurotoxin that can induce neurocognitive deficits and progressive motor neuron degeneration, mimicking aspects of conditions like Amyotrophic Lateral Sclerosis (ALS) in experimental animal models. mdpi.comresearchgate.netnih.govnih.gov Studies have explored the neuroprotective effects of 4-hydroxyisoleucine in MeHg+-induced neurotoxicity in rats. mdpi.comresearchgate.netfrontiersin.orgnih.govnih.govresearchgate.netmehanneuroscience.orgdntb.gov.ua
Research indicates that 4-hydroxyisoleucine may prevent motor neuron impairments in experimental ALS-like rats exposed to methylmercury. nih.govnih.govresearchgate.net This neuroprotective effect is suggested to involve the activation of IGF-1/GLP-1 signaling pathways in the brain. mdpi.comresearchgate.netfrontiersin.orgnih.govnih.govresearchgate.net Methylmercury-induced neurotoxicity is characterized by oligodendrocyte destruction, depletion of myelin basic protein (MBP), and white matter degeneration, leading to demyelination and motor neuron death. mdpi.comresearchgate.netnih.govnih.gov Dysregulation of IGF-1/GLP-1 signaling has been associated with the progression of ALS. mdpi.comresearchgate.netnih.govnih.gov
In experimental models, 4-hydroxyisoleucine has shown benefits in reducing MeHg+-induced behavioral, neurochemical, and histopathological abnormalities. mdpi.comresearchgate.netnih.govresearchgate.netdntb.gov.ua It has been found to increase the levels of neurotrophic growth factors such as IGF-1 and GLP-1, restore altered neurochemical levels, and potentially prevent ALS-like gross pathological anomalies, including demyelination volume, in the rat brain in a dose-dependent manner. researchgate.net
4-Hydroxyisoleucine has also demonstrated neuroprotective efficacy in experimentally induced intracerebral hemorrhage, improving behavioral and neurochemical deficits and severe pathological changes. nih.govmehanneuroscience.org
Amelioration of Neurobehavioral Impairments
Experimental studies have evaluated the effect of 4-hydroxyisoleucine on neurobehavioral impairments using various tests. In the context of methylmercury-induced neurotoxicity in rats, neurobehavioral abnormalities were assessed through tests such as the grip strength test (GST) for muscular strength, the open-field task (OFT) for locomotor deficits, the forced swim test (FST) for depressive behavior, and the Morris water maze (MWM) task for spatial learning. mdpi.comresearchgate.netresearchgate.net
Chronic oral treatment with 4-hydroxyisoleucine at doses of 50 mg/kg and 100 mg/kg for 42 days in the MeHg+ rat model was found to ameliorate ALS-like neurological dysfunctions and improve grip strength. mdpi.comresearchgate.netresearchgate.net The findings suggest that 4-hydroxyisoleucine has neuroprotective benefits in reducing MeHg+-induced behavioral abnormalities. mdpi.comresearchgate.netresearchgate.netdntb.gov.ua
Furthermore, 4-hydroxyisoleucine has been reported to produce an antidepressant-like effect in animal models of depression by enhancing brain serotonin (B10506) turnover. researchgate.net Studies on fenugreek seeds, containing 4-hydroxyisoleucine, have also reported enhanced memory, increased learning, and decreased neural cell deficits. researchgate.net
Emerging Therapeutic Applications (e.g., Polycystic Ovary Syndrome)
Emerging pharmaceutical research is exploring the potential therapeutic applications of 4-hydroxyisoleucine in various conditions, including polycystic ovary syndrome (PCOS). pmarketresearch.com PCOS is a prevalent hormonal disorder in women of reproductive age, characterized by irregular menstrual cycles, excessive hair growth, obesity, and infertility, often associated with hyperandrogenism and hyperinsulinemia. researchgate.netquickcompany.innih.govgoogle.com
Preclinical models indicate that 4-hydroxyisoleucine may reduce hyperinsulinemia in PCOS. pmarketresearch.com Fenugreek seeds and their bioactive components, including 4-hydroxyisoleucine, have been reported to have potential therapeutic activity against hyperandrogenism and other allied diseases, including PCOS. researchgate.net
A phytopharmaceutical composition containing 4-hydroxyisoleucine (12-13%), trigonelline (B31793) (7-8%), pinitol, and raffinose (B1225341) isolated from fenugreek seeds has been investigated for the management of PCOS in animal models. quickcompany.in At a dose of 150 mg/kg, this composition was found to reduce cystic follicles and improve ovulation potential in a DHEA-induced PCOS rat model after three weeks of treatment. quickcompany.in Histological analysis showed that this composition restored the number of Graafian follicles, which were reduced in the DHEA-induced PCOS group. quickcompany.in It also improved corpus luteum numbers in PCOS models. quickcompany.in
Studies suggest that fenugreek seeds may have a positive impact on hormonal balance and their potential to alleviate symptoms of PCOS has been shown in studies. nih.gov Increased levels of prolactin are also implicated in PCOS, and compounds that increase dopamine (B1211576) levels could play a role in regulating prolactin. google.com While the direct effect of 4-hydroxyisoleucine on prolactin or dopamine in the context of PCOS is not explicitly detailed in the provided text, its potential therapeutic role in this complex syndrome is being explored.
Data Tables
| Study Model (Hepatoprotective Effects) | Treatment (4-Hydroxyisoleucine) | Key Liver Function Markers Measured | Observed Effect | Citation |
| Fructose-fed rats | 50 mg/kg/day for 8 weeks | Glucose, AST, ALT | Restored elevated glucose, AST, and slightly elevated ALT to near control levels | nih.govresearchgate.net |
| Streptozotocin-induced diabetic rats | Not specified | Glucose, Liver damage markers, HDL-C | Did not affect glucose or liver markers; Increased HDL-cholesterol (31%) | researchgate.net |
| Study Model (Neuroprotective Effects) | Treatment (4-Hydroxyisoleucine) | Neurotoxicity Agent | Key Neurobehavioral Tests Used | Observed Effect | Citation |
| Experimental ALS-like rats | 50 mg/kg, 100 mg/kg for 42 days | Methylmercury | GST, OFT, FST, MWM | Ameliorated neurological dysfunctions; Improved grip strength; Reduced behavioral abnormalities | mdpi.comresearchgate.netnih.govresearchgate.net |
| Experimentally induced intracerebral hemorrhage (rats) | 50 mg/kg, 100 mg/kg for 35 days | Autologous blood | Behavioral and neurochemical | Improved behavioral and neurochemical deficits; Improved pathological changes | nih.govmehanneuroscience.org |
| Animal models of depression | Not specified | Not applicable | Forced swim test | Produced antidepressant-like effect (enhanced brain serotonin turnover) | researchgate.net |
| Study Model (PCOS) | Treatment (Phytopharmaceutical composition containing 4-HI) | Dose & Duration | Key Ovarian Health Markers Measured | Observed Effect | Citation |
| DHEA-induced PCOS rat model | 4-HI (12-13%), Trigonelline (7-8%), Pinitol, Raffinose | 150 mg/kg for 3 weeks | Cystic follicles, Graafian follicles, Corpus luteum | Reduced cystic follicles; Improved ovulation potential; Restored Graafian follicles; Improved corpus luteum numbers | quickcompany.in |
Mechanistic Investigations of Hydroxyisoleucine Action at Cellular and Molecular Levels
Pancreatic β-Cell Signaling Pathways
Studies have indicated that hydroxyisoleucine directly impacts pancreatic beta cells, the primary site of insulin (B600854) synthesis and secretion. Its effects on these cells are crucial for understanding its role in glucose regulation.
This compound has been shown to stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner. This effect has been observed in various experimental models, including isolated rat and human pancreatic islets, as well as in vivo studies in rats and dogs. nih.govguidetopharmacology.orgnih.govguidetopharmacology.orgidrblab.netwikipedia.org The insulinotropic activity of this compound is more pronounced at higher glucose concentrations, suggesting a mechanism that augments glucose-stimulated insulin release rather than inducing insulin secretion independently of glucose levels. guidetopharmacology.orgguidetopharmacology.orgidrblab.net The major isomeric form, (2S, 3R, 4S)-4-hydroxyisoleucine, is reported to be particularly effective in inducing insulin secretion by directly influencing pancreatic B cells. idrblab.netplos.org
Research findings highlight the ability of this compound to potentiate glucose-induced insulin release. For instance, studies using isolated rat islets demonstrated increased insulin secretion in the presence of this compound under hyperglycemic conditions. nih.govwikipedia.org This glucose-dependent potentiation is a key characteristic distinguishing this compound from some other insulin secretagogues.
A notable aspect of this compound's action on pancreatic islets is its apparent specificity for insulin-producing beta cells. Studies have reported that, at concentrations that stimulate insulin release, this compound does not significantly alter the secretion of other key pancreatic hormones, namely somatostatin (B550006) and glucagon (B607659). nih.govidrblab.net This selective effect on beta cells suggests that this compound's mechanism of action is distinct from factors that broadly influence all islet endocrine cells. The non-alteration of somatostatin and glucagon levels indicates that this compound primarily targets the insulin secretory machinery within beta cells without concurrently affecting the regulatory paracrine signals from delta (somatostatin) and alpha (glucagon) cells within the islet.
Insulin Signaling Cascade Modulation in Target Tissues (Muscle, Liver, Adipose)
Beyond its effects on insulin secretion, this compound has been investigated for its ability to improve insulin sensitivity in peripheral tissues crucial for glucose uptake and metabolism, including muscle, liver, and adipose tissue. This involves modulating components of the insulin signaling cascade.
This compound has been shown to enhance insulin signaling in insulin-sensitive tissues by promoting the activation of key downstream components, particularly Insulin Receptor Substrate (IRS) proteins, such as IRS-1, and Phosphoinositide 3-Kinase (PI3K). nih.govnih.govplos.orgwikipedia.orgsigmaaldrich.com Activation of IRS-1 typically involves tyrosine phosphorylation, which then facilitates the recruitment and activation of PI3K. plos.orgsigmaaldrich.com This activation of the IRS/PI3K pathway is a critical step in mediating many of insulin's metabolic actions, including glucose uptake.
Studies in liver cells (HepG2) and skeletal muscle cells (L6 myotubes) have demonstrated that this compound can increase the phosphorylation of IRS-1 and activate PI3K, particularly under conditions of insulin resistance. nih.govplos.orgsigmaaldrich.comwikipedia.orgtocris.com This suggests that this compound may help restore defective insulin signaling in these tissues. For example, in insulin-resistant HepG2 cells, this compound treatment led to increased expression of phosphorylated IRS-1. sigmaaldrich.com Similarly, in rat models, acute administration of this compound resulted in IRS-1-related activation of PI3K in insulin-sensitive tissues. nih.govnih.govwikipedia.org
Downstream of PI3K activation lies the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). Activation of Akt, typically through phosphorylation at specific residues (e.g., Ser473), is a pivotal event in the insulin signaling cascade that mediates many of insulin's metabolic effects. plos.orgsigmaaldrich.com Research consistently shows that this compound treatment leads to increased phosphorylation and activation of Akt/PKB in muscle, liver, and adipose tissue cells. nih.govidrblab.netwikipedia.orgtocris.comguidetopharmacology.orgnih.govnih.govuni.lunih.govresearchgate.netcdutcm.edu.cnmdpi.com
This increased Akt phosphorylation is considered a key mechanism by which this compound enhances insulin sensitivity and promotes glucose uptake in peripheral tissues. guidetopharmacology.orgnih.govnih.gov Studies in L6 myotubes, a skeletal muscle cell line, have specifically shown that this compound increases the basal phosphorylation of Akt (Ser-473). nih.govnih.gov Furthermore, the effect of this compound on glucose uptake and GLUT4 translocation is dependent on PI3K/Akt signaling. guidetopharmacology.orgnih.gov
A major outcome of the activated insulin signaling cascade, particularly through the PI3K/Akt pathway, is the regulation of glucose transporter proteins, most notably GLUT4 and GLUT1. GLUT4 is the primary insulin-responsive glucose transporter found in muscle and adipose tissue, and its translocation from intracellular vesicles to the plasma membrane is crucial for insulin-stimulated glucose uptake. nih.govidrblab.netplos.orgsigmaaldrich.comwikipedia.orgnih.govresearchgate.net GLUT1 is responsible for basal glucose uptake in many tissues. guidetopharmacology.org
This compound has been shown to enhance glucose uptake in muscle and adipose cells and to promote the translocation of GLUT4 to the cell surface. nih.govidrblab.netsigmaaldrich.comwikipedia.orgguidetopharmacology.orgnih.govresearchgate.netguidetopharmacology.orgguidetopharmacology.orginvivochem.cnnanobioletters.com This effect contributes to improved glucose disposal in peripheral tissues. Studies in L6 myotubes demonstrated a substantial increase in GLUT4 translocation to the plasma membrane upon exposure to this compound, which correlated with increased glucose uptake. nih.govwikipedia.orgnih.govguidetopharmacology.orginvivochem.cn This translocation is dependent on the PI3K/Akt signaling pathway. guidetopharmacology.orgnih.gov While GLUT4 translocation is increased, some studies indicate that the total cellular levels of GLUT4 and GLUT1 mRNA expression may not be significantly altered by this compound treatment, suggesting that the primary effect is on the trafficking of existing transporters rather than increased synthesis. nih.govguidetopharmacology.orginvivochem.cn However, one study suggested a connection between GLUT1 activity and this compound's effect on basal glucose uptake in certain cells. guidetopharmacology.org
Summary of Key Mechanistic Findings
| Mechanism | Pancreatic β-Cells | Target Tissues (Muscle, Liver, Adipose) |
| Insulin Secretion | Stimulated (glucose-dependent) | Indirect effect via increased insulin sensitivity |
| Somatostatin/Glucagon Secretion | Not significantly altered | Not applicable |
| IRS Activation | Not the primary reported mechanism of direct action | Increased phosphorylation and activation (IRS-1) |
| PI3K Activation | Not the primary reported mechanism of direct action | Activated |
| Akt/PKB Phosphorylation | Not the primary reported mechanism of direct action | Increased phosphorylation |
| GLUT4 Translocation/Expression | Not applicable | Increased translocation to cell membrane; Expression often unchanged |
| GLUT1 Activity/Expression | Not applicable | Potential role in basal uptake; Expression often unchanged |
This table summarizes the key findings regarding the mechanistic actions of this compound at the cellular and molecular levels, highlighting its distinct effects on pancreatic beta cells and peripheral insulin-sensitive tissues.
Influence on Glycogen (B147801) Synthase Kinase 3β (GSK-3β) and AKT Substrate of 160 kD (AS160)
Research indicates that 4-hydroxyisoleucine (B15566) can influence the phosphorylation status of key proteins in the insulin signaling cascade, including AKT (also known as protein kinase B or PKB), AS160 (AKT substrate of 160 kD), and GSK-3β. In L6 myotubes treated with palmitate to induce insulin resistance, 4-HIL effectively inhibited the reduction in insulin-stimulated phosphorylation of AKT, AS160, and GSK-3β. nih.gov This suggests that 4-HIL may help maintain the proper functioning of these downstream insulin signaling components under conditions of induced insulin resistance.
Attenuation of IRS-1 Serine Phosphorylation and Restoration of Tyrosine Phosphorylation
Insulin resistance is often associated with increased serine phosphorylation of Insulin Receptor Substrate-1 (IRS-1), which impairs its ability to undergo tyrosine phosphorylation and effectively transmit insulin signals. spandidos-publications.com Studies have shown that 4-hydroxyisoleucine can counteract these detrimental effects. In insulin-resistant HepG2 cells, 4-HIL dose-dependently downregulated the expression of phosphorylated IRS-1 at Ser307 while upregulating the expression of total IRS-1. spandidos-publications.comnih.gov Similarly, in palmitate-treated L6 myotubes, 4-HIL inhibited inflammation-stimulated IRS-1 serine phosphorylation and restored insulin-stimulated IRS-1 tyrosine phosphorylation. nih.govcaldic.com This restoration of tyrosine phosphorylation is crucial for the proper interaction of IRS-1 with downstream signaling molecules like PI3K, which is essential for glucose uptake and other insulin-mediated effects. spandidos-publications.comresearchgate.net
The following table summarizes the observed effects of 4-HIL on IRS-1 phosphorylation in different cell models:
| Cell Model | Condition | Effect on p-IRS-1 (Ser) | Effect on IRS-1 (Tyr) | Source |
| IR HepG2 cells | Treatment with 4-HIL | Downregulated (Ser307) | Not directly stated | spandidos-publications.comnih.gov |
| Palmitate-treated L6 myotubes | Treatment with 4-HIL | Inhibited serine phosphorylation | Restored tyrosine phosphorylation | nih.govcaldic.com |
| TNF-α-treated C2C12 myotubes | Treatment with 4-HIL (10 µM) | Significantly downregulated (Ser307) | Significantly upregulated (Tyr-612) | researchgate.net |
These findings highlight a key mechanism by which 4-HIL may improve insulin sensitivity by modulating the phosphorylation balance of IRS-1.
Modulation of Inflammatory Signaling Pathways
Beyond its effects on insulin signaling, 4-hydroxyisoleucine has demonstrated the ability to modulate various inflammatory signaling pathways. Chronic inflammation is a significant contributor to insulin resistance and other metabolic disorders.
Inhibition of c-Jun N-terminal Kinase (JNK), Extracellular Signal-Regulated Kinase (ERK), and p38 Mitogen-Activated Protein Kinase (MAPK)
The JNK, ERK, and p38 MAPK pathways are key components of cellular responses to stress and inflammation. Activation of these kinases can lead to the phosphorylation of IRS-1 on serine residues, contributing to insulin resistance. physiology.org Studies have shown that 4-hydroxyisoleucine can inhibit the activation of these pathways. In palmitate-induced inflammation in L6 myotubes, 4-HIL significantly reduced the activation of JNK1/2, ERK1/2, and p38 MAPK. nih.govcaldic.com Similarly, 4-OHIle inhibited the activation of the JNK1/2 pathway, including ERK1/2 and p38 MAPK, in the context of palmitate-induced inflammation and reactive oxygen species production. mdpi.com This inhibitory effect on prominent inflammatory kinases suggests a mechanism by which 4-HIL may mitigate inflammation-induced insulin resistance. nih.gov
Downregulation of Nuclear Factor-κB (NF-κB) Activation
Nuclear Factor-κB (NF-κB) is a central regulator of inflammatory gene expression. Its activation leads to the production of numerous pro-inflammatory mediators. Research indicates that 4-hydroxyisoleucine can downregulate NF-κB activation. Studies have demonstrated that 4-HIL reduces the activation of NF-κB in various models of inflammation. nih.govcaldic.commdpi.comnih.gov For instance, in palmitate-induced inflammation, 4-HIL greatly reduced NF-κB activation. nih.govcaldic.com This suppression of NF-κB is a crucial aspect of 4-HIL's anti-inflammatory properties. researchgate.netresearchgate.net
Regulation of TNF-α Converting Enzyme (TACE)/Tissue Inhibitor of Metalloproteinase 3 (TIMP3) System
The TACE/TIMP3 system plays a critical role in regulating the levels of soluble Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. TACE cleaves membrane-bound TNF-α to release its soluble form, while TIMP3 inhibits TACE activity. spandidos-publications.comnih.govresearchgate.net Dysregulation of this system, often seen in inflammatory conditions, can lead to increased levels of soluble TNF-α, contributing to insulin resistance. spandidos-publications.comnih.gov Studies have shown that 4-hydroxyisoleucine can modulate the TACE/TIMP3 system. In insulin-resistant HepG2 cells, 4-HIL dose-dependently downregulated the expression of TACE and upregulated the expression of TIMP3. spandidos-publications.comnih.gov This effect on the TACE/TIMP3 balance is suggested to be a mechanism by which 4-HIL decreases TNF-α expression and improves insulin resistance. spandidos-publications.comnih.govnih.govresearchgate.net In a co-culture system of macrophages and adipocytes, 4-HIL also suppressed the mRNA and protein levels of TACE. nih.govnih.gov
The following table illustrates the impact of 4-HIL on TACE and TIMP3 expression:
| Cell Model | Condition | Effect on TACE Expression | Effect on TIMP3 Expression | Source |
| IR HepG2 cells | Treatment with 4-HIL | Downregulated (dose-dependent) | Upregulated (dose-dependent) | spandidos-publications.comnih.gov |
| IR-like 3T3-L1 adipocytes | Treatment with 4-HIL | Downregulated | Upregulated | nih.govresearchgate.net |
| Macrophages and adipocytes co-culture | Treatment with 4-HIL | Suppressed (mRNA and protein) | Not directly stated for TIMP3 in this context | nih.govnih.gov |
Reduction of Pro-inflammatory Cytokines (e.g., TNF-α, MCP-1, IL-6) and Modulation of Anti-inflammatory Cytokines (e.g., IL-10)
The following table summarizes the effects of 4-HIL on cytokine levels:
| Cell/Animal Model | Condition | Effect on TNF-α | Effect on MCP-1 | Effect on IL-6 | Effect on IL-10 | Source |
| IR HepG2 cells | Treatment with 4-HIL | Decreased | Not stated | Not stated | Not stated | spandidos-publications.comnih.gov |
| IR-like 3T3-L1 adipocytes | Treatment with 4-HIL | Reduced secretion | Not stated | Not stated | Not stated | nih.gov |
| Macrophages and adipocytes co-culture (LPS stimulated) | Treatment with 4-HIL | Suppressed | Suppressed | Suppressed | Increased | nih.govnih.gov |
| Mice fed a High-Fat Diet | Treatment with 4-HIL | Decreased mRNA expression | Decreased mRNA expression | Decreased mRNA expression | Not stated for mRNA, but generally stated as modulating anti-inflammatory cytokines | frontiersin.org |
| C57BL/6 mice | Treatment with 4-HIL (200 mg/kg) | Decreased expression | Decreased expression | Decreased expression | Not stated | medchemexpress.com |
| Rats with diet-induced metabolic syndrome | Treatment with lupeol (B1675499) (Note: This study is on Lupeol, but provides context on cytokine modulation) | Reduced production | Reduced production | Reduced production | Elevated expression | amegroups.org |
These findings collectively demonstrate the multifaceted mechanisms by which 4-hydroxyisoleucine exerts its effects at the cellular and molecular levels, impacting both insulin signaling and inflammatory pathways.
Impact on iRhom2 Levels
Research indicates that 4-hydroxyisoleucine (4-HIL) can influence the levels of iRhom2. Studies using co-cultured RAW264.7 macrophages and 3T3-L1 adipocytes stimulated with lipopolysaccharide (LPS) demonstrated that 4-HIL at a concentration of 20 μM for 6 hours decreased the levels of iRhom2. medchemexpress.commedchemexpress.comnih.govnih.gov This reduction in iRhom2 was associated with a decrease in TNF-α converting enzyme (TACE) and the pro-inflammatory cytokine TNF-α. medchemexpress.commedchemexpress.comnih.govnih.gov Further experiments involving siRNA interference targeting iRhom2 showed that knocking down iRhom2 enhanced the effects of 4-HIL on reducing iRhom2, TACE, and TNF-α levels, suggesting that 4-HIL may relieve inflammation partly through an iRhom2-dependent pathway. nih.govnih.gov
Energy Metabolism and AMPK Pathway Activation
4-Hydroxyisoleucine has been shown to impact energy metabolism, partly through the activation of the AMP-activated protein kinase (AMPK) pathway. Studies in L6 myotubes have indicated that 4-HIL increases glucose uptake in an AMPK-dependent manner. nih.govnih.gov Furthermore, research in high fructose (B13574) diet-fed streptozotocin-induced diabetic rats demonstrated that 4-HIL (50 mg/kg) improved insulin resistance and upregulated the expression of genes involved in mitochondrial biogenesis and energy metabolism, such as PGC-1α, PGC-1β, CPT 1, and CPT 2, in liver and skeletal muscle tissues. nih.govsci-hub.se This was accompanied by increased expression and phosphorylation of both AMPK and Akt in the liver and muscle tissues of treated animals. nih.gov The activation of AMPK by 4-hydroxyisoleucine appears to play a role in its ability to attenuate inflammation-mediated insulin resistance. nih.govresearchgate.netgoogle.co.kr
Carbohydrate-Metabolizing Enzyme Inhibition
4-Hydroxyisoleucine has demonstrated inhibitory effects on key enzymes involved in carbohydrate metabolism, contributing to its potential antidiabetic properties.
Alpha-Glucosidase and Alpha-Amylase Inhibition
4-Hydroxyisoleucine has been shown to inhibit the activity of α-glucosidase and α-amylase. explorationpub.comexplorationpub.comijzi.netresearchgate.net These enzymes are crucial for the digestion of complex carbohydrates into glucose in the small intestine. Inhibiting α-glucosidase slows down the breakdown of disaccharides, reducing glucose absorption and thus lowering postprandial blood sugar levels. explorationpub.comexplorationpub.com Similarly, inhibiting α-amylase slows the digestion of starch into smaller oligosaccharides, further contributing to a more gradual release of glucose into the bloodstream. explorationpub.comexplorationpub.com This non-insulin-dependent mechanism contributes to the antidiabetic effects observed with 4-hydroxyisoleucine. explorationpub.comexplorationpub.com
Aldose Reductase Inhibition
In addition to its effects on α-glucosidase and α-amylase, 4-hydroxyisoleucine has also shown inhibitory activity against aldose reductase. explorationpub.comexplorationpub.com Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. Under hyperglycemic conditions, the overactivation of this pathway can lead to the accumulation of sorbitol, contributing to oxidative stress and damage in various tissues, which are implicated in the development of diabetic complications such as retinopathy, neuropathy, and nephropathy. explorationpub.comexplorationpub.com Inhibition of aldose reductase by 4-hydroxyisoleucine may help mitigate these long-term diabetic complications. explorationpub.comexplorationpub.com Molecular docking studies have also indicated the potential of 4-hydroxyisoleucine to bind with human aldose reductase (HAR). phcog.comphcog.comnih.gov
Neurotrophic Factor and Apoptotic Signaling
Research suggests that 4-hydroxyisoleucine may influence neurotrophic factor and apoptotic signaling pathways, particularly in the context of neuroprotection.
Activation of Insulin-like Growth Factor 1 (IGF-1) and Glucagon-like Peptide-1 (GLP-1) Signaling
Studies have explored the effects of 4-hydroxyisoleucine on the activation of Insulin-like Growth Factor 1 (IGF-1) and Glucagon-like Peptide-1 (GLP-1) signaling pathways. Dysregulation of IGF-1/GLP-1 signaling has been associated with the progression of neurodegenerative conditions such as Amyotrophic Lateral Sclerosis (ALS). dntb.gov.uaresearchgate.netnih.govnih.govnih.govresearchgate.netresearchgate.net Research in experimental rat models exposed to methylmercury-induced neurotoxicity, which mimics ALS-like symptoms, demonstrated that 4-hydroxyisoleucine treatment increased the levels of neurotrophic factors such as IGF-1 and GLP-1 in brain homogenate and cerebrospinal fluid. dntb.gov.uaresearchgate.netnih.govnih.govnih.govresearchgate.netresearchgate.netmdpi.com This activation of IGF-1/GLP-1 signaling is suggested to contribute to the neuroprotective effects observed, potentially by supporting neuronal survival and plasticity and reducing neuroinflammation and apoptosis. researchgate.netnih.govnih.govresearchgate.netresearchgate.net Furthermore, 4-HIL has been shown to activate pathways like PI3-kinase, which are necessary for the neuroprotective functions of nerve growth factor (NGF) and brain-derived neurotrophic factors (BDNF). nih.govresearchgate.net
Table 1: Summary of 4-Hydroxyisoleucine's Molecular and Cellular Impacts
| Section | Key Molecular/Cellular Target or Pathway | Observed Effect | Relevant Studies |
| 4.3.5. Impact on iRhom2 Levels | iRhom2, TACE, TNF-α | Decreased levels of iRhom2, TACE, and TNF-α in inflammatory models. | medchemexpress.commedchemexpress.comnih.govnih.gov |
| 4.4. Energy Metabolism and AMPK Pathway Activation | AMPK, Akt, Mitochondrial Biogenesis Genes (PGC-1α, etc.) | Activation of AMPK and Akt; Increased glucose uptake; Upregulation of genes related to mitochondrial biogenesis and energy metabolism. | nih.govnih.govsci-hub.seresearchgate.netgoogle.co.kr |
| 4.5.1. Alpha-Glucosidase and Alpha-Amylase Inhibition | Alpha-Glucosidase, Alpha-Amylase | Inhibition of enzyme activity, leading to reduced carbohydrate digestion. | explorationpub.comexplorationpub.comijzi.netresearchgate.net |
| 4.5.2. Aldose Reductase Inhibition | Aldose Reductase (HAR) | Inhibition of enzyme activity; Potential binding shown in docking studies. | explorationpub.comexplorationpub.comphcog.comphcog.comnih.gov |
| 4.6.1. Activation of IGF-1 and GLP-1 Signaling | IGF-1, GLP-1, PI3-kinase, NGF, BDNF | Increased levels of IGF-1 and GLP-1; Activation of PI3-kinase pathway; Potential neuroprotective effects. | dntb.gov.uaresearchgate.netnih.govnih.govnih.govresearchgate.netresearchgate.netmdpi.com |
Interaction with Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) Pathways
Investigations into the cellular and molecular mechanisms of this compound have explored its influence on neurotrophic pathways. Studies have indicated that 4-hydroxyisoleucine (4-HI) is associated with the activation of IGF-1/GLP-1 signaling nih.govnih.govlipidmaps.orgnih.govuniprot.org. IGF-1 and GLP-1 are recognized as trophic factors that play a role in modulating neuronal homeostasis and neuroplasticity nih.govnih.govlipidmaps.orgnih.govuniprot.org. These factors are considered essential for neuronal proliferation, growth, and differentiation nih.gov.
Research using experimental rat models has specifically examined the effects of 4-HI on the activation of IGF-1/GLP-1 signaling nih.govnih.govnih.govuniprot.org. Findings from these studies suggest that administration of 4-HI can increase the levels of neurotrophic growth factors such as IGF-1 and GLP-1 in the brain uniprot.org. This effect was observed to be dose-dependent in a rat model uniprot.org.
While Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) are also key members of the neurotrophin family, similar to IGF-1 and GLP-1 citeab.comuniprot.orgwikipedia.org, and are known for their roles in neuronal survival, growth, and plasticity citeab.comuniprot.org, direct interactions between 4-hydroxyisoleucine and NGF or BDNF pathways have not been explicitly detailed in the examined research. The observed effects appear to be mediated through the broader activation of IGF-1/GLP-1 signaling, which shares similar downstream mechanisms with BDNF/IGF-1 pathways, including the activation of p-CAMK and MAPK that promote pro-survival genes citeab.com. One study noted decreased BDNF and NGF levels in the hippocampus due to stress and mentioned the effects of 4-hydroxyisoleucine from fenugreek, implying a potential connection, but the specific nature of the interaction was not elucidated.
Regulation of Myelin Basic Protein (MBP) Levels and Apoptotic Markers (e.g., Caspase-3, Bax, Bcl-2)
Multiple studies have investigated the impact of this compound on Myelin Basic Protein (MBP) levels and key apoptotic markers, including Caspase-3, Bax, and Bcl-2, particularly in the context of experimentally induced neurotoxicity and models exhibiting ALS-like symptoms nih.govnih.govuniprot.org. Conditions such as methylmercury (B97897) (MeHg+)-induced ALS are characterized by the depletion of MBP and degeneration of white matter nih.govnih.govuniprot.org.
Research findings indicate that treatment with 4-HI can lead to an improvement in MBP levels in rat brain homogenate and cerebrospinal fluid (CSF) nih.govnih.govuniprot.org. A study conducted in an intracerebral hemorrhage model also reported that 4-HI administration improved MBP levels.
Regarding markers of apoptosis, studies have consistently demonstrated that the administration of 4-HI results in a decrease in the levels of pro-apoptotic markers, such as Caspase-3 and Bax nih.govnih.govuniprot.org. Concurrently, these studies have shown an increase in the levels of the anti-apoptotic marker Bcl-2 in rat brain homogenate and blood plasma nih.govnih.govuniprot.org. These findings collectively suggest that 4-HI exerts a neuroprotective effect, at least in part, by reducing neuronal cell death nih.govnih.govuniprot.org. A higher Bax/Bcl-2 ratio is generally associated with increased vulnerability to apoptotic activation, while elevated Caspase-3 levels are linked to active apoptosis. The observed effects of 4-HI on these markers indicate a shift towards reduced apoptotic activity.
The following table summarizes the reported effects of 4-hydroxyisoleucine on MBP and apoptotic markers based on the research findings:
| Target | Effect of 4-Hydroxyisoleucine Treatment (Relative to Control/Model) | Observed in | Source(s) |
| Myelin Basic Protein (MBP) | Increased levels | Rat brain homogenate, CSF (ALS model); Rat brain (ICH model) | nih.govnih.govuniprot.org |
| Caspase-3 | Decreased levels | Rat brain homogenate, blood plasma (ALS model) | nih.govnih.govuniprot.org |
| Bax | Decreased levels | Rat brain homogenate, blood plasma (ALS model) | nih.govnih.govuniprot.org |
| Bcl-2 | Increased levels | Rat brain homogenate, blood plasma (ALS model) | nih.govnih.govuniprot.org |
These detailed research findings highlight the potential of this compound to influence key cellular and molecular processes related to neuroprotection and the regulation of apoptosis.
In Vitro Cellular Models
In vitro cellular models provide a controlled environment to study the direct effects of 4-HI on specific cell types involved in glucose and lipid metabolism, as well as inflammation.
Pancreatic Islet and Beta-Cell Lines (e.g., BRIN-BD 11)
While specific detailed studies utilizing BRIN-BD 11 cells with 4-hydroxyisoleucine were not extensively detailed in the provided search results, pancreatic beta-cell lines are commonly employed in diabetes research to investigate insulin secretion. 4-Hydroxyisoleucine is known for its insulinotropic properties, suggesting that studies in beta-cell models would typically involve assessing its ability to stimulate insulin release under various glucose concentrations. Methodologies often include static incubation assays where cells are exposed to different concentrations of glucose and 4-HI, followed by measurement of insulin in the supernatant via ELISA or radioimmunoassay. Such studies aim to understand how 4-HI influences glucose-stimulated insulin secretion and the underlying signaling pathways.
Hepatocyte Cell Lines (e.g., HepG2)
Hepatocyte cell lines like HepG2 are valuable models for studying hepatic glucose metabolism, including glucose uptake, glycogen synthesis, and gluconeogenesis. While direct studies on 4-HI using HepG2 cells were not prominently featured, the methodology for establishing insulin resistance in HepG2 cells, a common approach for studying insulin-sensitizing agents, involves culturing cells in high-glucose and insulin conditions researchgate.net. Studies using HepG2 cells in the context of metabolic research often assess glucose consumption, glycogen content, and the activity of key metabolic enzymes like hexokinase (HK) and pyruvate (B1213749) kinase (PK) nih.gov. Cell viability assays, such as the CCK-8 assay, are also routinely performed to ensure that observed effects are not due to cytotoxicity frontiersin.org. These methodologies provide a framework for how 4-HI's impact on hepatic glucose metabolism and insulin sensitivity could be investigated in HepG2 cells.
Myotube and Adipocyte Cell Lines (e.g., L6-GLUT4myc, 3T3-L1)
Myotube (e.g., L6-GLUT4myc) and adipocyte (e.g., 3T3-L1) cell lines are crucial for studying insulin-stimulated glucose uptake and the mechanisms underlying insulin resistance in muscle and adipose tissues. Research has utilized fully differentiated 3T3-L1 adipocytes to investigate the effect of 4-hydroxyisoleucine on alleviating an insulin-resistant-like state induced by high glucose and insulin researchgate.net. Studies in these models typically involve assessing glucose uptake using radiolabeled glucose analogs or fluorescent glucose indicators. Western blotting is often employed to examine the translocation of glucose transporters, such as GLUT4, to the cell membrane and to analyze the phosphorylation status of key components in the insulin signaling pathway (e.g., Akt, IRS-1). Adipocyte differentiation and lipid accumulation are also assessed in 3T3-L1 cells to understand the effects of compounds on adipogenesis and metabolic function bhumipublishing.com.
Macrophage Cell Lines (e.g., RAW264.7)
Macrophage cell lines like RAW264.7 are used to study the inflammatory component of metabolic diseases. Although specific studies on 4-HI in RAW264.7 cells were not detailed, these cells are commonly used in LPS-induced inflammation models to investigate the anti-inflammatory effects of various compounds researchgate.net. Methodologies include measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines, assessing the activation of signaling pathways such as NF-κB and Nrf2, and analyzing gene expression through techniques like RT-PCR researchgate.net. Given that chronic low-grade inflammation contributes to insulin resistance, studies using macrophage models could help elucidate potential anti-inflammatory mechanisms of 4-HI relevant to its metabolic effects.
In Vivo Animal Models
In vivo animal models, particularly those mimicking diabetic and insulin-resistant states in humans, are essential for evaluating the systemic effects and therapeutic potential of 4-HI.
Diabetic and Insulin-Resistant Models (e.g., Streptozotocin-induced, Fructose-fed, db/db mice)
Various animal models are employed to study the antidiabetic and insulin-sensitizing properties of 4-HI. Streptozotocin (STZ)-induced diabetes in rodents is a widely used model, where STZ selectively damages pancreatic beta-cells, leading to hyperglycemia mdpi.comresearchgate.net. The severity of diabetes can range from type 1-like (high-dose STZ) to type 2-like (low-dose STZ, often combined with a high-fat diet or nicotinamide) mdpi.com. Studies using STZ models have indicated that 4-hydroxyisoleucine possesses insulinotropic and antidiabetic properties researchgate.net. Research in STZ diabetic mice has shown that extracts containing 4-HI can lead to significant decreases in fasting blood glucose levels, improved glucose tolerance, and increased hepatic glycogen levels researchgate.net.
The db/db mouse is a genetic model of type 2 diabetes characterized by leptin receptor deficiency, leading to obesity, insulin resistance, and hyperglycemia researchgate.netedu.krd. Studies in db/db mice have demonstrated that 4-hydroxyisoleucine can significantly reduce elevated blood glucose, plasma insulin, triglycerides (TG), total cholesterol, and LDL-cholesterol levels, while increasing plasma HDL-cholesterol levels researchgate.netedu.krd. These findings highlight 4-HI's beneficial effects on both glucose and lipid metabolism in a model of established insulin resistance and type 2 diabetes researchgate.netdntb.gov.ua.
Fructose-fed models are also used to induce insulin resistance and metabolic syndrome in rodents. While specific detailed studies on 4-HI in fructose-fed models were not found in the provided snippets, these models are relevant for investigating compounds that improve insulin sensitivity dntb.gov.uanih.gov. Methodologies in these animal models generally involve monitoring body weight, food and water intake, and blood glucose levels regularly. Oral or intraperitoneal glucose tolerance tests (OGTT or IPGTT) and insulin tolerance tests (ITT) are performed to assess glucose disposal and insulin sensitivity. Biochemical analyses of plasma and tissue samples are conducted to measure insulin, C-peptide, lipid profiles, inflammatory markers, and oxidative stress indicators. Histopathological examination of key metabolic organs like the pancreas, liver, muscle, and adipose tissue provides insights into the morphological changes and the effects of 4-HI on tissue health researchgate.net.
Data Tables
Based on the search results, here is a summary of findings in db/db mice:
| Parameter | Effect of 4-Hydroxyisoleucine in db/db mice | Source |
| Blood Glucose | Decreased | researchgate.netedu.krd |
| Plasma Insulin | Decreased | researchgate.netedu.krd |
| Triglycerides (TG) | Decreased | researchgate.netedu.krd |
| Total Cholesterol | Decreased | researchgate.netedu.krd |
| LDL-Cholesterol | Decreased | researchgate.netedu.krd |
| HDL-Cholesterol | Increased | researchgate.netedu.krd |
| Insulin Resistance | Improved | researchgate.netdntb.gov.ua |
Based on the search results, here is a summary of findings in Streptozotocin-induced diabetic mice (using extracts containing 4-HI):
| Parameter | Effect of Extracts Containing 4-HI in STZ-induced mice | Source |
| Fasting Blood Glucose | Decreased | researchgate.net |
| Glucose Tolerance | Improved | researchgate.net |
| Hepatic Glycogen | Increased | researchgate.net |
Diet-Induced Obesity Models
Diet-induced obesity (DIO) models are widely used to study the effects of potential therapeutic agents on obesity and associated metabolic disorders. Studies utilizing DIO models have investigated the impact of 4-hydroxyisoleucine (4-HIL) on body weight, metabolic parameters, and inflammation.
In studies using C57BL/6 mice fed a high-fat diet (HFD), supplementation with 4-HIL was shown to lessen body weight gain and diet-related obesity nih.gov. Mice fed an HFD for 8 weeks developed obesity, hepatic steatosis, hyperlipidemia, and insulin resistance nih.gov. Subsequent administration of 4-HIL (at doses of 50, 100, or 200 mg/kg) for an additional 8 weeks resulted in reduced weight gain, liver steatosis, and dyslipidemia nih.gov. Furthermore, 4-HIL intervention increased systemic insulin sensitivity and improved insulin resistance in these obese mice nih.gov.
Neurotoxicity Models (e.g., Methylmercury-exposed rats)
Neurotoxicity models are employed to evaluate the protective effects of compounds against damage to the nervous system. Methylmercury (MeHg+) exposure is known to induce neurotoxicity, and experimental models using MeHg+ have been utilized to assess the neuroprotective potential of 4-hydroxyisoleucine (4-HI).
Studies in experimental ALS-like rats exposed to methylmercury have investigated the neuroprotective effects of 4-HI mehanneuroscience.orgdntb.gov.uaresearchgate.netresearchgate.net. Methylmercury-induced neurotoxicity is characterized by oligodendrocyte destruction, depletion of myelin basic protein (MBP), and degeneration of white matter, leading to demyelination and motor neuron death dntb.gov.ua. MeHg+ exposure can also cause glutamate-mediated excitotoxicity and calcium-dependent neurotoxicity dntb.gov.uaresearchgate.net.
In adult Wistar rats treated with MeHg+ and exhibiting symptoms resembling amyotrophic lateral sclerosis (ALS), 4-HI demonstrated neuroprotective properties dntb.gov.uaresearchgate.net. Oral administration of 4-HI at doses of 50 mg/kg or 100 mg/kg for 42 days in the MeHg+ rat model was used to ameliorate ALS-like neurological dysfunctions dntb.gov.uaresearchgate.net. The findings suggested that 4-HI provided neuroprotective benefits by reducing MeHg+-induced behavioral, neurochemical, and histopathological abnormalities in these experimental rats dntb.gov.uaresearchgate.netresearchgate.net. Investigations in this model included examining the effect of 4-HI on MBP levels and markers of cell death such as caspase-3, Bax, and Bcl-2 in brain homogenate, cerebrospinal fluid (CSF), and blood plasma dntb.gov.ua. Neurobehavioral assessments, including muscular strength, locomotor deficits, depressed behavior, and spatial learning in the Morris water maze (MWM), were conducted to measure abnormalities dntb.gov.ua.
Polycystic Ovary Syndrome Models
Polycystic ovary syndrome (PCOS) is a prevalent endocrine disorder, and animal models are used to study its pathophysiology and evaluate potential therapeutic interventions. 4-Hydroxyisoleucine (4-HIL) has been explored in preclinical studies targeting PCOS using female Sprague-Dawley rats researchgate.nettandfonline.comnih.govtandfonline.comresearchgate.net.
PCOS is characterized by hyperandrogenism, metabolic syndrome, the presence of multiple ovarian cysts, and ovulatory dysfunction tandfonline.comnih.gov. Research has aimed to investigate the potential of 4-HIL as a promising therapeutic agent for the management of PCOS nih.govtandfonline.comresearchgate.net. Preclinical pharmacokinetic studies in female Sprague-Dawley rats involved the quantitative bioanalysis of 4-HIL in various biological matrices using LC-MS/MS researchgate.nettandfonline.comnih.govtandfonline.com. Histological examinations in rat models of PCOS have revealed the presence of multiple follicular cysts with degrading and thin granulosa layers nih.gov.
Advanced Analytical and Bioanalytical Techniques
Advanced analytical and bioanalytical techniques are essential for the quantitative determination of this compound in biological samples and for investigating its effects on molecular targets and pathways.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Bioanalysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique widely used for the quantitative bioanalysis of compounds in complex biological matrices. This technique is crucial for pharmacokinetic studies, allowing researchers to measure the concentration of this compound in various tissues and fluids over time.
LC-MS/MS has been employed for the quantitative bioanalysis of 4-hydroxyisoleucine (4-HIL) in different biological matrices, including plasma, tissue, and excretion, in preclinical pharmacokinetic studies researchgate.nettandfonline.comnih.govtandfonline.com. A rapid hydrophilic interaction liquid chromatography-tandem mass spectrometry method has been developed specifically for the analysis of 4-hydroxyisoleucine in human plasma, which is suitable for clinical pharmacokinetic studies nih.gov. This method was designed to minimize endogenous interference during the analysis of 4-hydroxyisoleucine from dietary sources like fenugreek nih.gov.
The quantitative bioanalysis of 4-HIL in female Sprague-Dawley rats using LC-MS/MS provided insights into its pharmacokinetic profile. At a dose of 50 mg/kg, 4-HIL demonstrated an absolute oral bioavailability of 56.8% researchgate.nettandfonline.comnih.govtandfonline.com. The LC-MS/MS method utilized an isocratic separation on a ZIC-cHILIC column and quantification in multiple reaction monitoring mode nih.gov. Specific transitions, such as m/z 148.1→102.1 for 4-hydroxy isoleucine and m/z 276.1→142.2 for homatropine (B1218969) (used as an internal standard), were employed nih.gov. The developed LC-MS/MS method for the quantitative bioanalysis of 4-HIL in rat matrices was validated in accordance with FDA Bioanalytical Method Validation Guidelines, assessing parameters such as sensitivity, linearity, accuracy, precision, selectivity, absolute recovery, matrix effect, carryover effects, and stability researchgate.nettandfonline.com.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine and Hormone Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay technique used for the detection and quantification of soluble proteins, including cytokines and hormones, in biological samples. ELISA is valuable in this compound research for assessing its impact on inflammatory and hormonal pathways.
ELISA is a widely used method for measuring secreted cytokines and chemokines in various biological fluids rndsystems.combdbiosciences.com. Cytokine sandwich ELISAs are sensitive assays capable of specifically detecting and quantifying the concentration of soluble cytokine and chemokine proteins in samples such as plasma, serum, tissue culture supernatants, and urine rndsystems.combdbiosciences.com.
In studies related to 4-hydroxyisoleucine, ELISA has been utilized to quantify levels of inflammatory mediators. For example, ELISA was used to evaluate the production of tumor necrosis factor-alpha (TNF-α), monocyte chemotactic protein-1 (MCP-1), IL-6, and IL-10 in studies involving macrophages researchgate.net. Research investigating the effects of 4-hydroxyisoleucine on insulin resistance in HepG2 cells also employed ELISA to measure the levels of tumor necrosis factor‑α (TNF‑α) nih.govspandidos-publications.com. Beyond cytokines, ELISA panels can be used to determine the concentrations of hormones frontiersin.org. Multiplex ELISA panels have been applied to measure a variety of cytokines and hormones in biological samples like saliva frontiersin.org.
Western Blotting for Protein Expression and Phosphorylation Analysis
Western blotting is a fundamental technique in molecular biology used to detect and quantify specific proteins in a sample. It is particularly useful for analyzing protein expression levels and post-translational modifications such as phosphorylation.
Western blotting is employed to identify and quantify proteins from cell lysates, allowing for the determination of protein expression raybiotech.comnovusbio.com. This technique is frequently used for the relative analysis of protein phosphorylation and other post-translational modifications raybiotech.comlicorbio.com.
In studies investigating the effects of 4-hydroxyisoleucine, Western blotting has been applied to analyze protein expression and phosphorylation status. For instance, Western blotting was used to measure the mRNA and protein expression of iRhom2 and TACE in macrophages researchgate.net. Research on how 4-hydroxyisoleucine improves insulin resistance in HepG2 cells utilized Western blotting to measure the protein levels of TNF‑α converting enzyme (TACE)/tissue inhibitor of metalloproteinase 3 (TIMP3), insulin receptor substrate (IRS)‑1, IRS‑2, phosphorylated (p)‑IRS‑1 (Ser307), and glucose transporter type 4 (GLUT4) nih.govspandidos-publications.com.
Analyzing phosphorylated proteins using Western blotting requires specific procedural considerations to preserve the phosphorylation state. These include keeping samples on ice, using pre-chilled buffers, and adding phosphatase inhibitors to the lysis buffer to prevent dephosphorylation novusbio.com. For quantitative analysis of protein phosphorylation via Western blotting, fluorescently-labeled secondary antibodies can be used for the simultaneous detection of both the phosphorylated form and the total protein, enabling normalization of the phospho-specific signal against the total protein level for improved accuracy raybiotech.comlicorbio.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ALARM NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used in the study of small molecules like this compound for structural elucidation and confirmation. While general NMR is fundamental in characterizing organic compounds, specific NMR-based methods have been developed for particular applications in drug discovery. ALARM NMR (a La assay to detect reactive molecules by nuclear magnetic resonance) is one such method, designed to identify reactive false positives in biochemical screens by monitoring changes in protein signals upon interaction with a compound. researchgate.net Studies have indicated that 4-hydroxyisoleucine has no ALARM NMR alerts, suggesting it is not a thiol reactive compound, which is a favorable characteristic in drug development to avoid non-specific protein binding. researchgate.netfrontiersin.orgnih.gov
Ion Exchange Chromatography for Isolation
Ion exchange chromatography is a widely employed technique for the isolation and purification of amino acids, including this compound, from complex biological matrices like fenugreek seeds. researchgate.netscribd.comjmp.irdoaj.org The method leverages the charged nature of amino acids, allowing them to bind to an ion exchange resin based on their charge and the pH of the mobile phase. scribd.comquickcompany.in
A typical isolation process involves extracting this compound from defatted fenugreek seeds using a solvent such as ethanol (B145695). researchgate.netjmp.ir The resulting extract containing amino acids is then passed through a cation exchange resin. scribd.comquickcompany.in this compound, being an amino acid, adsorbs onto the resin. quickcompany.in The column is subsequently washed to remove impurities, and the adsorbed this compound is eluted using a suitable solution, such as ammonia (B1221849) solution. scribd.comquickcompany.in Further purification steps, such as using a silica (B1680970) gel column and crystallization, can be applied to obtain a higher purity of this compound. doaj.orgquickcompany.in This method has been successfully used to isolate this compound from fenugreek seeds, with studies reporting the presence of different diastereoisomers, where the (2S, 3R, 4S) configuration is the major one. jmp.ir
Computational and In Silico Approaches
Computational and in silico methods play a significant role in the study of this compound and its derivatives, offering insights into their properties, interactions with biological targets, and potential for drug development. These approaches can complement experimental studies and accelerate the research process.
Computational Pharmacology and Chemistry (e.g., ADMET Predictions)
Computational pharmacology and chemistry are utilized to predict various drug-like properties of this compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). frontiersin.orgnih.govfrontiersin.org Tools like ADMETLab 2.0 are used to assess these parameters. frontiersin.orgnih.govfrontiersin.org Studies using these methods have predicted that 4-hydroxyisoleucine complies with important drug-like physicochemical property rules such as Lipinski's rule of five, Pfizer, and GlaxoSmithKline (GSK) rules. researchgate.netfrontiersin.orgnih.govfrontiersin.org Pharmacokinetically, it has been predicted to have satisfactory cell permeability. frontiersin.orgnih.govfrontiersin.org In silico toxicity predictions for 4-hydroxyisoleucine have largely been congruent with wet lab results, suggesting a favorable safety profile, with no toxicophores found out of seven parameters analyzed. researchgate.netfrontiersin.orgnih.govnih.govresearchgate.net Environmental toxicity indicators also suggest that the molecule is non ecotoxic. researchgate.netfrontiersin.orgnih.gov
| Property | Predicted Value (ADMETLab 2.0) | Rule/Indicator |
|---|---|---|
| Molecular Weight | 147.09 g/mol | Lipinski's Rule of Five |
| LogP | -2.63 | Optimal Range: 0~3 |
| LogD (at pH 7.4) | -0.93 | Optimal Range: 1~3 |
| Human Intestinal Absorption | Low (<30%) | HIA score: 0.09 |
| P-glycoprotein (Pgp) Inhibitor | Very low probability (0.01) | Score: 0 (non-inhibitor) |
| P-glycoprotein (Pgp) Substrate | Lowest probability (0.05) | Score: 0 (non-substrate) |
| CYP1A2 Inhibitor | Likely non-inhibitor (0.01) | |
| CYP1A2 Substrate | Non-substrate (0.06) | |
| CYP2C19 Inhibition | Extremely low probability | |
| CYP2C19 Substrate | Extremely low probability | |
| CYP2C9 Inhibitor | Appeared non-inhibitor | |
| CYP2C9 Substrate | Very low probability exists | |
| CYP2D6 Inhibition | No incidence | |
| CYP2D6 Substrate | No incidence | |
| CYP3A4 Inhibitor | Not deemed | |
| CYP3A4 Substrate | Not deemed | |
| Bioconcentration Factor | 0.17 | Environmental Toxicity |
| IGC50 (Tetrahymena pyriformis) | 2.43 | Environmental Toxicity |
| LC50 FM (Fathead minnow) | 2.92 | Environmental Toxicity |
| LC50 DM (Daphnia magna) | 2.36 | Environmental Toxicity |
| PAINS alerts | Zero | Drug-likeness |
| ALARM NMR alerts | None | Drug-likeness |
| BMS alerts | None | Drug-likeness |
| Chelator rule alerts | None | Drug-likeness |
| Toxicophores | None (out of 7 parameters) | Toxicity Prediction |
| SAscore (Synthetic Accessibility) | 3.59 | Easy to synthesize |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) calculations are a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT studies have been performed on 4-hydroxyisoleucine to support findings obtained from drug-like property predictions. researchgate.netfrontiersin.orgnih.govnih.gov These calculations can provide insights into the molecule's stability, reactivity, and interactions at an atomic level. DFT calculations can be used to optimize the molecular structure and analyze properties such as charge distribution and molecular orbitals. researchgate.netfrontiersin.orgnih.gov Studies have utilized DFT with specific functionals and basis sets, such as B3LYP/Def2TZVP, both in the gas phase and considering the implicit effects of water as a solvent. researchgate.netfrontiersin.orgnih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to study the interactions between a molecule (ligand) and a biological target (protein). Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein's active site. explorationpub.comnih.govnih.gov Molecular dynamics simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time. explorationpub.comresearchgate.netresearchgate.netresearchgate.netnih.govglobalauthorid.com
Molecular docking studies have been conducted to evaluate the binding affinities of 4-hydroxyisoleucine and its derivatives against various enzyme targets, including those associated with diabetes such as α-glucosidase, α-amylase, and aldose reductase. explorationpub.comresearchgate.netresearchgate.netresearchgate.netglobalauthorid.comexplorationpub.com These studies aim to identify potential inhibitors based on their docking scores and interaction profiles within the enzyme's active site. explorationpub.comresearchgate.netresearchgate.netresearchgate.netglobalauthorid.comexplorationpub.com For example, docking analyses have revealed strong interactions between 4-hydroxyisoleucine derivatives and key enzymes involved in carbohydrate metabolism. explorationpub.com One study found that a specific derivative, 4HILe-4, showed favorable docking scores and formed multiple stabilizing interactions within the active site of α-glucosidase. explorationpub.com
Molecular dynamics simulations, typically conducted over several nanoseconds (e.g., 100 ns), are used to assess the conformational stability of protein-ligand complexes. explorationpub.comresearchgate.netresearchgate.netresearchgate.net Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to understand the structural integrity and flexibility of the complex. explorationpub.comresearchgate.netresearchgate.netresearchgate.net Stable protein-ligand complexes are characterized by low RMSD values and minimal residue fluctuations. explorationpub.comresearchgate.netresearchgate.netresearchgate.net MD simulations have confirmed the stability of 4-hydroxyisoleucine derivatives when bound to their targets, reinforcing their potential as inhibitors. explorationpub.comresearchgate.netresearchgate.netresearchgate.net MD simulations have also been used to study the dynamics of enzymes involved in 4-hydroxyisoleucine production, such as L-isoleucine hydroxylase, to understand factors affecting their activity and stability. nih.govnih.gov
| Compound | Target Enzyme | Docking Score (kcal/mol) | Binding Affinity (ΔG, kcal/mol) | MD Simulation Stability (RMSD range) |
|---|---|---|---|---|
| 4HILe-4 | α-glucosidase | -8.3 | -49.3 to -42.3 | 0.2–0.4 nm |
| 2R-3S-4R-4HILe | Various | Not specified | -49.3 to -42.3 | 0.2–0.4 nm |
| 4HILe-Amide-2 | Various | Not specified | -49.3 to -42.3 | 0.2–0.4 nm |
| Compound 10 | Various | -9.424 | Not specified | Not specified |
| Compound 4 | Various | -8.167 | Not specified | Not specified |
| Compound 28 | Various | -13.760 | Not specified | Not specified |
| 4-hydroxyisoleucine | 11 targeted enzymes | Potential to dock | Not specified | Not specified |
AI-Driven Generative Modeling for Derivative Design (e.g., LigDream)
This approach can generate a diverse set of derivative compounds, which are then typically subjected to computational validation methods like molecular docking to assess their potential binding affinity to target proteins. explorationpub.comresearchgate.netresearchgate.netresearchgate.netglobalauthorid.comexplorationpub.com For instance, generative AI modeling using LigDream has been used to generate novel 4-hydroxyisoleucine derivatives, which were subsequently validated through docking studies to identify promising inhibitors against diabetes-associated enzymes. explorationpub.comresearchgate.netresearchgate.netresearchgate.netglobalauthorid.comexplorationpub.com This integration of generative modeling and docking simulations provides a framework for accelerating the identification and design of potential new drug candidates based on the this compound scaffold. explorationpub.comresearchgate.netresearchgate.netexplorationpub.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 6918732 |
Note: PubChem CID for (4S)-4-hydroxy-L-isoleucine is 6918732. nih.govlabsolu.cametabolomicsworkbench.org Another CID (11194416) is also listed for 4-Hydroxyisoleucine, which appears to represent a different isomer or a broader definition. nih.gov CID 6918732 is specifically linked to (4S)-4-hydroxy-L-isoleucine, which is the major isomer found in fenugreek. jmp.irlabsolu.ca## Research Methodologies and Computational Approaches in the Study of this compound
This compound, a non-proteinogenic amino acid predominantly found in fenugreek (Trigonella foenum-graecum), is the subject of various scientific investigations aimed at understanding its characteristics and potential applications. researchgate.net These studies employ a range of analytical techniques and computational methodologies to explore its structure, isolation, and interactions with biological systems.
Research Methodologies and Experimental Models in Hydroxyisoleucine Studies
Computational and In Silico Approaches
Computational and in silico methodologies are increasingly valuable in the study of this compound and its derivatives, providing predictive insights into their physicochemical properties, biological interactions, and potential as therapeutic candidates. These methods serve as powerful complements to experimental investigations.
Computational Pharmacology and Chemistry (e.g., ADMET Predictions)
Computational pharmacology and chemistry encompass the in silico prediction of various properties relevant to the behavior of a compound within a biological system, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). frontiersin.orgnih.govfrontiersin.org Tools such as ADMETLab 2.0 are utilized to perform these predictions for this compound. frontiersin.orgnih.govfrontiersin.org Studies employing these computational tools have indicated that 4-hydroxyisoleucine adheres to key guidelines for drug-like physicochemical properties, including Lipinski's rule of five and criteria set by pharmaceutical companies like Pfizer and GlaxoSmithKline (GSK). researchgate.netfrontiersin.orgnih.govfrontiersin.org Predictions regarding its pharmacokinetic profile suggest satisfactory cell permeability. frontiersin.orgnih.govfrontiersin.org In silico toxicity assessments for 4-hydroxyisoleucine have generally aligned with experimental findings, suggesting a favorable safety profile with no predicted toxicophores among the parameters evaluated. researchgate.netfrontiersin.orgnih.govnih.govresearchgate.net Furthermore, environmental toxicity indicators suggest that the molecule is non-ecotoxic. researchgate.netfrontiersin.orgnih.gov
| Property | Predicted Value (ADMETLab 2.0) | Rule/Indicator |
|---|---|---|
| Molecular Weight | 147.09 g/mol | Lipinski's Rule of Five |
| LogP | -2.63 | Optimal Range: 0~3 |
| LogD (at pH 7.4) | -0.93 | Optimal Range: 1~3 |
| Human Intestinal Absorption | Low (<30%) | HIA score: 0.09 |
| P-glycoprotein (Pgp) Inhibitor | Very low probability (0.01) | Score: 0 (non-inhibitor) |
| P-glycoprotein (Pgp) Substrate | Lowest probability (0.05) | Score: 0 (non-substrate) |
| CYP1A2 Inhibitor | Likely non-inhibitor (0.01) | |
| CYP1A2 Substrate | Non-substrate (0.06) | |
| CYP2C19 Inhibition | Extremely low probability | |
| CYP2C19 Substrate | Extremely low probability | |
| CYP2C9 Inhibitor | Appeared non-inhibitor | |
| CYP2C9 Substrate | Very low probability exists | |
| CYP2D6 Inhibition | No incidence | |
| CYP2D6 Substrate | No incidence | |
| CYP3A4 Inhibitor | Not deemed | |
| CYP3A4 Substrate | Not deemed | |
| Bioconcentration Factor | 0.17 | Environmental Toxicity |
| IGC50 (Tetrahymena pyriformis) | 2.43 | Environmental Toxicity |
| LC50 FM (Fathead minnow) | 2.92 | Environmental Toxicity |
| LC50 DM (Daphnia magna) | 2.36 | Environmental Toxicity |
| PAINS alerts | Zero | Drug-likeness |
| ALARM NMR alerts | None | Drug-likeness |
| BMS alerts | None | Drug-likeness |
| Chelator rule alerts | None | Drug-likeness |
| Toxicophores | None (out of 7 parameters) | Toxicity Prediction |
| SAscore (Synthetic Accessibility) | 3.59 | Easy to synthesize |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing insights into their properties and behavior. DFT calculations have been applied to 4-hydroxyisoleucine to support and complement predictions made by drug-like property assessment tools. researchgate.netfrontiersin.orgnih.govnih.gov These calculations can help in understanding the molecule's stability, reactivity, and interactions with other molecules at a detailed electronic level. Researchers have employed DFT with specific computational parameters, such as the B3LYP functional and Def2TZVP basis set, considering the molecule in both vacuum and simulated solvent environments to mimic physiological conditions. researchgate.netfrontiersin.orgnih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to investigate the interaction between a small molecule (ligand) and a biological macromolecule (receptor), typically a protein. Molecular docking aims to predict the optimal binding pose and affinity of a ligand within the binding site of a receptor. explorationpub.comnih.govnih.gov MD simulations extend this by simulating the movement and behavior of the protein-ligand complex over time, providing information about its stability and conformational changes. explorationpub.comresearchgate.netresearchgate.netresearchgate.netnih.govglobalauthorid.com
Molecular docking studies have been performed to assess the potential of 4-hydroxyisoleucine and its derivatives to bind to various protein targets, including enzymes relevant to metabolic disorders like diabetes (e.g., α-glucosidase, α-amylase, and aldose reductase). explorationpub.comresearchgate.netresearchgate.netresearchgate.netglobalauthorid.comexplorationpub.com These studies identify potential inhibitory compounds based on their predicted binding energies and the nature of their interactions with the active site residues. explorationpub.comresearchgate.netresearchgate.netresearchgate.netglobalauthorid.comexplorationpub.com For example, docking analyses have indicated strong interactions between 4-hydroxyisoleucine derivatives and key enzymes involved in carbohydrate metabolism. explorationpub.com One study highlighted that the derivative 4HILe-4 exhibited favorable docking scores and formed multiple stabilizing interactions within the active site of α-glucosidase. explorationpub.com
Molecular dynamics simulations, often conducted over trajectories of 100 nanoseconds, are used to evaluate the stability and flexibility of the protein-ligand complexes identified through docking. explorationpub.comresearchgate.netresearchgate.netresearchgate.net Analysis of metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) provides insights into the structural integrity and dynamic behavior of the complex. explorationpub.comresearchgate.netresearchgate.netresearchgate.net Stable complexes are typically characterized by low RMSD values and minimal fluctuations of protein residues upon ligand binding. explorationpub.comresearchgate.netresearchgate.netresearchgate.net MD simulations have corroborated the stability of 4-hydroxyisoleucine derivatives when bound to their target enzymes, reinforcing their potential as inhibitors. explorationpub.comresearchgate.netresearchgate.netresearchgate.net MD simulations have also been applied to study the dynamics of enzymes involved in the biosynthesis of 4-hydroxyisoleucine, such as L-isoleucine hydroxylase, to understand factors affecting their catalytic activity and thermostability. nih.govnih.gov
| Compound | Target Enzyme | Docking Score (kcal/mol) | Binding Affinity (ΔG, kcal/mol) | MD Simulation Stability (RMSD range) |
|---|---|---|---|---|
| 4HILe-4 | α-glucosidase | -8.3 | -49.3 to -42.3 | 0.2–0.4 nm |
| 2R-3S-4R-4HILe | Various | Not specified | -49.3 to -42.3 | 0.2–0.4 nm |
| 4HILe-Amide-2 | Various | Not specified | -49.3 to -42.3 | 0.2–0.4 nm |
| Compound 10 | Various | -9.424 | Not specified | Not specified |
| Compound 4 | Various | -8.167 | Not specified | Not specified |
| Compound 28 | Various | -13.760 | Not specified | Not specified |
| 4-hydroxyisoleucine | 11 targeted enzymes | Potential to dock | Not specified | Not specified |
AI-Driven Generative Modeling for Derivative Design (e.g., LigDream)
This process can yield a diverse library of potential derivative compounds. These generated molecules are then typically evaluated using computational methods like molecular docking to predict their binding affinity and interactions with target proteins. explorationpub.comresearchgate.netresearchgate.netresearchgate.netglobalauthorid.comexplorationpub.com For instance, generative AI modeling using LigDream has been employed to create novel 4-hydroxyisoleucine derivatives, which were subsequently assessed through docking studies to identify promising candidates as inhibitors of diabetes-related enzymes. explorationpub.comresearchgate.netresearchgate.netresearchgate.netglobalauthorid.comexplorationpub.com The integration of generative modeling with techniques like molecular docking provides a powerful workflow for accelerating the design and identification of potentially active compounds based on the this compound scaffold. explorationpub.comresearchgate.netresearchgate.netexplorationpub.com
Free Energy Landscape (FEL) and Principal Component Analysis (PCA) for Conformational Stability
Computational methods such as Free Energy Landscape (FEL) and Principal Component Analysis (PCA) are employed to understand the conformational stability and dynamic behavior of molecules like 4-hydroxyisoleucine, particularly in the context of their interactions with target proteins. These techniques, often used in conjunction with molecular dynamics (MD) simulations, provide insights into the energy landscapes that govern conformational changes and molecular interactions explorationpub.comresearchgate.net.
PCA helps identify key motion patterns within a molecular system by extracting coordinated movements from trajectories and constructing a covariance matrix explorationpub.com. Diagonalizing this matrix yields eigenvectors that provide valuable insights into the energetic influence of each component on molecular motions explorationpub.com.
FEL analysis visualizes energy landscapes, allowing researchers to understand the stable conformational states of a molecule or a protein-ligand complex explorationpub.comresearchgate.net. By utilizing projections from the first and second eigenvectors obtained from PCA, the Gibbs FEL can be calculated and visualized explorationpub.com. Deeper blue regions on a color-coded Gibbs FEL typically indicate lower energy, corresponding to more stable conformational basins explorationpub.commdpi.com. Studies have shown that after binding with ligands, the primary free energy in the global free energy region can undergo a complete change, indicating stable conformational states of the molecules explorationpub.com. Different global minima can be observed on the energy landscape during MD simulations, representing various stable conformational states explorationpub.com. Metastable conformational states may be separated by small energy barriers on the energy landscape explorationpub.com.
These analyses are crucial in drug discovery and molecular dynamics studies for gaining a clearer understanding of essential molecular interactions and conformational changes explorationpub.com. For instance, MD simulations, coupled with RMSD (root mean square deviation) and RMSF (root mean square fluctuation) analysis, assess conformational and interaction stability of receptor-ligand complexes explorationpub.comresearchgate.net. Binding free energy calculations, such as MM-GBSA (molecular mechanics-generalized Born surface area), are performed to validate the thermodynamics of protein-ligand interactions explorationpub.comresearchgate.net.
Genetic and Molecular Biology Techniques
Genetic and molecular biology techniques are instrumental in exploring the effects of this compound on biological processes at the gene and protein levels.
Gene and mRNA Expression Analysis
Analyzing gene and mRNA expression levels helps determine how this compound influences the transcription of specific genes. This can involve techniques like quantitative real-time PCR (qRT-PCR) or RNA sequencing to measure the abundance of particular mRNA molecules within cells or tissues treated with this compound.
Studies investigating the effects of this compound on glucose uptake, for example, have examined the mRNA expression of genes involved in glucose transport and insulin (B600854) signaling pathways. Research has shown that 4-hydroxyisoleucine can influence glucose uptake in cell lines londonmet.ac.uk. While some studies on related extracts have shown poor regulation of certain gene expressions researchgate.net, specific investigations into 4-hydroxyisoleucine's direct impact on the mRNA expression of genes like AKT, IRS-1, GLUT4, and GSK3β have been conducted to elucidate its mechanism of action researchgate.net. The insulin signal is known to promote the expression of GLUT1 mRNA and suppress the expression of GLUT4 mRNA acs.org. Techniques that allow for continuous monitoring of specific mRNA expression responses, such as fluorescence resonance energy transfer-based DNA nano-tweezer techniques, can be valuable in such studies, although some methods require gene recombination acs.org.
Protein Interaction Studies
Protein interaction studies aim to identify the proteins that this compound binds to or interacts with to exert its biological effects. These studies can involve a variety of techniques, including molecular docking and dynamics simulations, as well as experimental methods.
Molecular docking is a computational technique used to predict the binding affinity and interaction modes of a ligand (like 4-hydroxyisoleucine) with a protein target phcog.comresearchgate.net. This allows researchers to identify potential protein targets and understand the specific amino acid residues involved in the interaction phcog.com. For instance, docking studies have explored the interaction of 4-hydroxyisoleucine with enzymes like cyclooxygenase-2 (COX-2), microsomal prostaglandin (B15479496) E synthase (mPGES-2), matrix metalloproteinase-2 (MMP-2), and matrix metalloproteinase-9 (MMP-9) phcog.comresearchgate.net.
Detailed interaction analyses reveal the types of bonds formed, such as hydrogen bonds and hydrophobic interactions, between 4-hydroxyisoleucine and the amino acid residues of the target protein phcog.comresearchgate.net. For example, 4-hydroxyisoleucine has been reported to interact with specific amino acid residues in MMP-2 and MMP-9 phcog.com.
Molecular dynamics simulations further assess the stability of these protein-ligand complexes over time in a simulated physiological environment explorationpub.comresearchgate.net. Techniques like RMSD and RMSF are used to evaluate the structural and flexibility properties of the complexes explorationpub.comresearchgate.net.
Beyond computational methods, experimental protein interaction studies, such as co-immunoprecipitation or pull-down assays, could be employed to validate direct binding or interaction between this compound and specific proteins in biological samples. While the provided search results primarily highlight computational approaches, these experimental techniques are standard in protein interaction research.
Comparative and Derivative Research of Hydroxyisoleucine
Comparison with Isoleucine and Related Amino Acids
4-Hydroxyisoleucine (B15566) is a derivative of the branched-chain amino acid isoleucine. mdpi.comresearchgate.net Research has explored the similarities and differences in their biological activities. While both 4-hydroxyisoleucine and isoleucine have shown the ability to increase glucose uptake in certain cell lines, a key distinction lies in their mechanisms and glucose dependency. londonmet.ac.uk
Studies using BRIN-BD11 cells have indicated that both compounds can stimulate glucose uptake. londonmet.ac.uk However, the activity of 4-hydroxyisoleucine is strongly correlated with glucose concentration, exhibiting higher activity at elevated glucose levels. londonmet.ac.uk In contrast, isoleucine's mechanism of action appears to be different, despite a similar effect on glucose uptake stimulation in this specific cell model. londonmet.ac.uk
Investigations into the structural requirements for the insulinotropic effect of 4-hydroxyisoleucine have compared its activity to its minor isomer (2R,3R,4S), its lactone form, and classical structurally related amino acids such as gamma-hydroxynorvalines and gamma-hydroxyvalines. researchgate.netnih.gov In isolated, ex vivo, perfused rat pancreases, only the major isomer of 4-hydroxyisoleucine ((2S,3R,4S)) demonstrated potentiation of insulin (B600854) release at a concentration of 200 µM. nih.gov Studies on incubated isolated rat islets revealed that the threshold concentration for a significant increase in insulin release was 200 µM for (2S,3R,4S) 4-hydroxyisoleucine, while other related amino acids like (2S,4R) and (2S,4S) gamma-hydroxynorvalines, and (2S,3S) and (2S,3R) gamma-hydroxyvalines required higher concentrations (500 µM or more) to achieve a similar effect. nih.gov This suggests that the specific structural configuration of the major isomer of 4-hydroxyisoleucine is crucial for its insulinotropic properties at lower concentrations. nih.gov
Evaluation against Conventional Pharmacological Agents (e.g., Sulfonylureas)
A significant area of research involves comparing the effects of 4-hydroxyisoleucine with conventional pharmacological agents used for metabolic conditions, particularly type 2 diabetes. A notable comparison is often made with sulfonylureas. innovareacademics.inmdpi.com
One key difference highlighted in research is the glucose dependency of 4-hydroxyisoleucine's insulinotropic effect. innovareacademics.inmdpi.com Unlike some pharmacological drugs, such as sulfonylureas, which can stimulate insulin release regardless of glucose concentration, 4-hydroxyisoleucine's action is strictly dependent on elevated glucose levels. innovareacademics.inmdpi.com This characteristic is considered advantageous as it may help avoid the risk of hypoglycemia, a potential side effect associated with sulfonylurea treatment. innovareacademics.inmdpi.com
Studies have indicated that 4-hydroxyisoleucine can improve glucose tolerance and stimulate insulin secretion in animal models, suggesting its potential in managing insulin resistance and type 2 diabetes. mdpi.comphysiology.org This glucose-dependent mechanism differentiates its action from that of sulfonylureas, which can induce hypoglycemia in non-insulin-dependent diabetes mellitus patients. mdpi.com
Exploration of Hydroxyisoleucine Derivatives and Synthetic Analogues
Research has also delved into the exploration of derivatives and synthetic analogues of 4-hydroxyisoleucine to potentially enhance its activity or modify its properties. ijrar.orgresearchgate.netexplorationpub.com
Studies have investigated the insulinotropic activity of synthetic monomethylated analogues of 4-hydroxyisoleucine to understand the structural requirements for its effects. nih.gov These investigations have helped to elucidate that the insulinotropic properties in the micromolar range are primarily associated with the linear major isoform of 4-hydroxyisoleucine and require specific structural features, including the S-configuration at the alpha carbon, full methylation, and gamma-hydroxylation. nih.gov
Furthermore, semi-synthetic derivatives of 4-hydroxyisoleucine have been prepared and evaluated for their anti-diabetic activity. researchgate.netopenaccessjournals.com Some studies have suggested that certain natural analogues of 4-hydroxyisoleucine might be more effective as anti-diabetic agents compared to synthetic versions. openaccessjournals.com However, other research has explored the synthesis of dipeptides from 4-hydroxyisoleucine and other amino acids like glycine, alanine, serine, threonine, and valine, and evaluated their anti-diabetic potential. researchgate.netopenaccessjournals.com In one study, a dipeptide derivative, GLY-L-4-OHIL (formed with glycine), showed prominent anti-diabetic activity that was comparable to or improved upon the activity of the parent compound 4-hydroxyisoleucine in animal models. openaccessjournals.com
Computational studies have also been employed to identify and optimize 4-hydroxyisoleucine derivatives as potential multi-target antidiabetic agents, focusing on their interactions with enzymes like α-glucosidase, α-amylase, and aldose reductase. explorationpub.com These studies suggest that structural variations in 4-hydroxyisoleucine derivatives may lead to different pharmacokinetic profiles and highlight the need for experimental validation of computational findings. explorationpub.com
Synergistic Effects with Other Bioactive Compounds from Fenugreek (e.g., Diosgenin (B1670711), Trigonelline (B31793), Fiber)
Fenugreek seeds contain several bioactive compounds, and research has explored the potential synergistic effects of 4-hydroxyisoleucine with other constituents, such as diosgenin, trigonelline, and fiber. researchgate.netopenaccessjournals.comnih.govlsu.edu
Diosgenin, a steroidal sapogenin found in fenugreek, has been studied for its potential effects on metabolic health, including promoting adipocyte differentiation and reducing inflammation in adipose tissues in vitro. researchgate.net While diosgenin and 4-hydroxyisoleucine are both considered important bioactive compounds in fenugreek, their combined or synergistic effects are an area of ongoing investigation. nih.govnih.gov
The fiber component of fenugreek seeds is also recognized for its contribution to the plant's health benefits, particularly in enhancing glycemic control. nih.gov This effect is partly attributed to the fiber's ability to inhibit digestive enzymes, thereby delaying carbohydrate digestion and absorption, which can help reduce postprandial hyperglycemia. nih.gov The mucilaginous fiber in fenugreek can swell when mixed with fluids and is believed to contribute to its effects on digestion and potentially lipid absorption. openaccessjournals.com
Research suggests that the hypoglycemic and hypolipidemic effects of fenugreek are likely due to the combined action of its various constituents, including fiber, saponins (B1172615) (like diosgenin), and amino acids (like 4-hydroxyisoleucine and trigonelline). researchgate.netopenaccessjournals.com Although the individual mechanisms of these compounds have been studied, a comprehensive understanding of their synergistic interactions is still evolving. nih.gov
Here is a summary of comparative data points:
| Compound | Source | Key Action(s) | Glucose Dependency (Insulin Secretion) | Comparison Point(s) |
| 4-Hydroxyisoleucine | Fenugreek seeds | Stimulates glucose-dependent insulin secretion, improves glucose tolerance, reduces lipids. innovareacademics.inmdpi.comresearchgate.netphysiology.org | Strictly dependent on elevated glucose. innovareacademics.inmdpi.com | Compared to isoleucine, sulfonylureas, derivatives. |
| Isoleucine | Branched-chain amino acid | Can increase glucose uptake in cell models. londonmet.ac.uk | Less clear or different mechanism compared to 4-OH Ile. londonmet.ac.uk | Compared to 4-hydroxyisoleucine. londonmet.ac.uk |
| Sulfonylureas | Pharmacological | Stimulate insulin release. innovareacademics.inmdpi.com | Can stimulate insulin release regardless of glucose levels. innovareacademics.inmdpi.com | Compared to 4-hydroxyisoleucine. innovareacademics.inmdpi.com |
| Diosgenin | Fenugreek seeds | Affects adipocyte differentiation, reduces inflammation. researchgate.net | Not directly linked to glucose-dependent insulin secretion like 4-OH Ile. | Synergistic potential with 4-OH Ile and fiber. nih.govnih.gov |
| Trigonelline | Fenugreek seeds | Affects adipocyte differentiation, lipid accumulation. researchgate.net | Not directly linked to glucose-dependent insulin secretion like 4-OH Ile. | Synergistic potential with 4-OH Ile and fiber. innovareacademics.in |
| Fenugreek Fiber | Fenugreek seeds | Inhibits digestive enzymes, delays carbohydrate/lipid absorption. nih.gov | Affects postprandial glucose/lipid levels indirectly. nih.gov | Synergistic potential with 4-OH Ile and other compounds. researchgate.netopenaccessjournals.comnih.gov |
Translational Research and Future Perspectives for Hydroxyisoleucine
Research Gaps in Elucidating Comprehensive Molecular Mechanisms
While research has identified several key molecular actions of hydroxyisoleucine, a complete picture of its mechanisms remains elusive. Current studies indicate that its anti-diabetic properties stem from its ability to stimulate glucose-dependent insulin (B600854) secretion directly from pancreatic beta-cells. This effect is glucose-concentration dependent, meaning it enhances insulin release more significantly at higher glucose levels, a property that distinguishes it from conventional secretagogues like sulfonylureas.
Beyond its insulinotropic effects, this compound has been shown to improve insulin sensitivity by modulating critical signaling pathways. Its mechanism involves the activation of insulin receptor substrate-associated phosphoinositide 3 (PI3) kinase activity and increased phosphorylation of Akt. Furthermore, it appears to influence the AMP-activated protein kinase (AMPK) pathway and promote mitochondrial biogenesis, which are crucial for cellular energy homeostasis. This compound also exhibits anti-inflammatory effects by reducing the activation of pathways involving JNK1/2, ERK1/2, p38 MAPK, and NF-κB.
Despite these findings, significant research gaps persist. The precise upstream receptors or transporters that this compound directly interacts with to initiate these signaling cascades are not fully identified. The complete and integrated network of its actions—how its effects on pancreatic islets, muscle cells, adipocytes, and hepatocytes are coordinated—requires further investigation. While its impact on mitochondrial biogenesis is noted, the detailed molecular events governing this process are not yet fully understood. The long-term cellular and molecular adaptations to continuous this compound exposure are also unknown.
Advanced Preclinical Research Directions and Efficacy Evaluation
Preclinical studies have consistently demonstrated the efficacy of this compound in various animal models of metabolic disease. In vitro and in vivo models have shown it can decrease glucose levels, reduce hepatic glucose production, and improve lipid profiles by lowering triglycerides and total cholesterol while increasing high-density lipoprotein cholesterol (HDL-C).
Future preclinical research should move towards more sophisticated models to better predict human responses. This includes the use of humanized animal models and advanced in vitro systems like organ-on-a-chip technology to study its effects on human-derived cells in a more physiologically relevant context. Long-term efficacy studies in animal models are needed to evaluate not only its impact on metabolic biomarkers but also on the progression of diabetes-related complications. Further investigation into its dose-dependent effects and pharmacokinetic profiles in different species will be crucial for establishing a therapeutic window.
| Animal Model | Key Findings | Reference |
|---|---|---|
| Diet-induced obese mice | Reduced body weight; Decreased plasma insulin and glucose levels. | |
| High-fat diet-fed dyslipidemia hamster | Decreased plasma triglycerides, total cholesterol, and free fatty acids; Increased HDL/Total Cholesterol ratio. | |
| Streptozotocin (STZ)-induced diabetic rats | Improved blood glucose, lipid profile, and uric acid levels; Showed signs of β-cell regeneration. | |
| High fructose (B13574) diet-fed STZ-induced diabetic rats | Improved blood lipid profile, glucose tolerance, and insulin sensitivity; Promoted mitochondrial biogenesis. | |
| Leptin receptor-deficient db/db mice | Improved levels of blood glucose, insulin, and lipids. |
Strategies for Clinical Translation and Human Study Design
Translating the promising preclinical findings of this compound into clinical applications requires carefully designed human studies. While some small human trials using fenugreek extracts enriched with this compound have suggested modest improvements in glycemic control and lipid profiles, robust, large-scale clinical trials focused specifically on the purified compound are lacking.
Future clinical trial designs should be randomized, double-blind, and placebo-controlled. Key strategies for successful clinical translation include:
Phase I studies to establish the safety, tolerability, and pharmacokinetic profile in healthy human volunteers.
Phase II studies to determine the optimal dosage and to gather preliminary data on efficacy in target populations, such as individuals with prediabetes or metabolic syndrome.
Phase III pivotal trials to confirm efficacy and safety in a larger, more diverse patient population over a longer duration.
Endpoints for these trials should include established biomarkers of metabolic health such as glycated hemoglobin (HbA1c), fasting plasma glucose, oral glucose tolerance test (OGTT) results, HOMA-IR (Homeostatic Model Assessment for Insulin Resistance), and comprehensive lipid panels.
Identification of Novel Therapeutic Targets and Pathways
The known therapeutic actions of this compound are centered on insulin secretion and sensitization. However, recent research suggests its effects may be broader, pointing toward novel therapeutic targets. Studies have shown that this compound can alleviate chronic inflammation associated with obesity by reducing the accumulation of pro-inflammatory M1 macrophages in the liver and adipose tissue. This suggests that it directly modulates immune cell polarization, presenting a novel target for treating the low-grade chronic inflammation that drives insulin resistance.
The compound's ability to inhibit Toll-like receptor 4 (TLR4) signaling and subsequent JNK phosphorylation is another key finding, linking its metabolic effects directly to inflammatory pathways. Furthermore, preclinical evidence of efficacy against stress and anxiety in non-diabetic animals suggests potential neuroprotective roles that are yet to be fully explored. Investigating these pathways could open up new therapeutic applications for this compound in conditions where metabolic dysregulation and inflammation are co-morbid, such as certain neurodegenerative diseases.
| Target/Pathway | Observed Effect | Therapeutic Implication | Reference |
|---|---|---|---|
| Pancreatic β-cells | Stimulates glucose-dependent insulin secretion. | Glycemic control in Type 2 Diabetes. | |
| Insulin Signaling Pathway (IRS-1, PI3K, Akt) | Enhances insulin signaling and sensitivity in muscle and liver. | Reduction of insulin resistance. | |
| AMPK Signaling Pathway | Activates AMPK, promoting energy metabolism. | Improved cellular energy status and glucose uptake. | |
| Inflammatory Pathways (NF-κB, JNK, TLR4) | Reduces activation of pro-inflammatory signaling. | Amelioration of obesity-induced chronic inflammation. | |
| Macrophage Polarization | Reduces the proportion of pro-inflammatory M1 macrophages. | Novel anti-inflammatory and insulin-sensitizing mechanism. |
Contribution to Combating Global Metabolic Health Challenges
The rising global prevalence of obesity, type 2 diabetes, and metabolic syndrome presents a significant public health challenge. This compound offers potential as a multi-targeted therapeutic agent to combat these conditions. Its ability to simultaneously improve glycemic control, enhance insulin sensitivity, correct dyslipidemia, and reduce body weight in preclinical models makes it an attractive candidate for treating the cluster of abnormalities that define metabolic syndrome. As a plant-derived amino acid, it may offer a favorable profile for long-term use in managing chronic metabolic diseases. If proven effective in human trials, this compound could become a valuable component of strategies aimed at preventing the progression from prediabetes to type 2 diabetes and reducing the cardiovascular risks associated with metabolic syndrome.
Broader Biological Roles and Applications Beyond Human Health
The biological activities of this compound may extend beyond human metabolic health. Its nutrient partitioning effect, which may preferentially shuttle nutrients to muscle cells over fat cells, has led to its inclusion in some sports nutrition supplements aimed at enhancing lean muscle mass. Additionally, there is evidence suggesting a role for this compound in protecting plants against biotic stress, indicating potential applications in agriculture as a natural plant protectant. Other reported effects of fenugreek, such as increasing milk production in nursing mothers, may be partly attributable to its this compound content, though more specific research is needed. These diverse biological roles suggest that the applications for this compound could eventually span the fields of medicine, nutrition, and agriculture.
Q & A
Q. What molecular mechanisms underlie hydroxyisoleucine’s role in improving insulin resistance?
this compound (4-HIL) ameliorates insulin resistance by modulating cross-talk between TNF-α and insulin signaling pathways. Key methodologies include:
- In vitro insulin resistance models : HepG2 cells treated with high glucose (25 mmol/L) and insulin (10⁻⁷ mmol/L) for 24–72 hours to mimic insulin resistance .
- TNF-α pathway analysis : Quantifying glucose uptake via assays (e.g., 2-NBDG) and Western blotting to assess PI3K/Akt pathway activation .
- Dose-response studies : Testing 4-HIL concentrations (0–40 µmol/L) to establish efficacy thresholds .
Q. What are validated experimental protocols for isolating and characterizing this compound from natural sources?
- Extraction : Use fenugreek seeds as the primary source, employing solvent extraction (e.g., ethanol/water mixtures) followed by HPLC or LC-MS for purification .
- Stereoisomer identification : Confirm the 2S,3R,4S configuration via chiral chromatography or NMR spectroscopy .
- Purity validation : Ensure ≥95% purity using mass spectrometry and elemental analysis .
Q. How do researchers standardize in vitro assays to evaluate this compound’s bioactivity?
- Cell line selection : HepG2 (liver), C2C12 (muscle), and 3T3-L1 (adipocyte) cells for tissue-specific insulin resistance studies .
- Glucose uptake quantification : Use radiolabeled 2-deoxyglucose or fluorescent analogs (e.g., 2-NBDG) with normalization to protein content .
- Control groups : Include untreated cells and positive controls (e.g., metformin) to benchmark effects .
Advanced Research Questions
Q. How can conflicting data on this compound’s direct vs. indirect insulinotropic effects be resolved?
- Mechanistic dissection : Compare pancreatic β-cell insulin secretion assays (e.g., isolated islets) with peripheral tissue models to isolate direct effects .
- Genetic knockdown : Use siRNA targeting PI3K/Akt in HepG2 cells to determine pathway dependency .
- Meta-analysis : Apply heterogeneity metrics (e.g., I² statistic) to evaluate variability across studies and identify confounding variables (e.g., isomer purity, dosage) .
Q. What experimental designs address the reproducibility challenges in this compound research?
- Rigorous isomer specification : Mandate reporting of stereoisomeric composition in methods sections to avoid ambiguity .
- Interlaboratory validation : Collaborate to replicate key findings (e.g., glucose uptake assays) using identical protocols .
- Open data sharing : Publish raw datasets (e.g., glucose uptake curves, Western blot images) in supplementary materials for peer validation .
Q. How can researchers optimize in vivo models to study this compound’s systemic effects?
- Animal models : Use high-fat-diet-induced obese rodents, with strict controls for diet, age, and genetic background .
- Dose translation : Calculate equivalent human doses via allometric scaling (e.g., mg/kg body weight) and validate pharmacokinetics .
- Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map systemic metabolic changes .
Q. What statistical methods are appropriate for analyzing dose-dependent and time-course data in this compound studies?
- Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) .
- Longitudinal analysis : Apply mixed-effects models to account for intra-subject variability in time-course experiments .
- Multiple testing correction : Use Benjamini-Hochberg adjustments for high-throughput omics datasets .
Methodological Guidance
Q. How should researchers design studies to investigate this compound’s interaction with other antidiabetic compounds?
- Synergy testing : Use Chou-Talalay combination index (CI) assays to evaluate additive/synergistic effects with metformin or thiazolidinediones .
- Pathway crosstalk : Employ phospho-specific antibodies to map overlapping signaling nodes (e.g., AMPK, IRS-1) .
Q. What criteria define rigorous preclinical evidence for this compound’s therapeutic potential?
Q. How can systematic reviews address gaps in this compound’s mechanistic literature?
- Search strategy : Use Boolean operators in PubMed/Web of Science (e.g., "this compound AND (insulin resistance OR glucose uptake)") .
- Risk of bias assessment : Apply SYRCLE’s tool for animal studies to evaluate blinding, randomization, and outcome reporting .
Tables for Key Data Synthesis
Table 1. Common In Vitro Models for 4-HIL Studies
| Cell Line | Treatment Protocol | Key Outcome Measures | Reference |
|---|---|---|---|
| HepG2 | 25 mmol/L glucose + 10⁻⁷ mmol/L insulin | Glucose uptake, PI3K/Akt phosphorylation | |
| 3T3-L1 | 1 µM dexamethasone + 0.5 mM IBMX | Adipogenesis, GLUT4 translocation |
Table 2. Heterogeneity Metrics for Meta-Analysis of 4-HIL Studies
| Metric | Interpretation | Application Example |
|---|---|---|
| I² | >50% indicates substantial heterogeneity | Resolve via subgroup analysis (e.g., isomer purity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
